molecular formula C13H14N2O3S B139960 N-(4-Amino-2-phenoxyphenyl)methanesulfonamide CAS No. 51765-60-7

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

Cat. No.: B139960
CAS No.: 51765-60-7
M. Wt: 278.33 g/mol
InChI Key: YOLBGXWXHOCLMI-UHFFFAOYSA-N
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Description

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H14N2O3S and its molecular weight is 278.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-amino-2-phenoxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-19(16,17)15-12-8-7-10(14)9-13(12)18-11-5-3-2-4-6-11/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLBGXWXHOCLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444130
Record name Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51765-60-7
Record name Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

Introduction

This compound is a crucial chemical intermediate, recognized for its role in the development of advanced therapeutic agents. Notably, it serves as a key building block in the synthesis of anticancer drug conjugates, such as CA102N, where it is linked to hyaluronic acid to facilitate targeted drug delivery to tumors via CD44 receptor binding.[1] The presence of the amino group enhances the compound's solubility and pharmacokinetic profile compared to its nitro-substituted precursors, addressing limitations like poor bioavailability.[1]

This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Primary Synthesis Pathway: Reduction of Nimesulide

The most widely documented and efficient method for synthesizing this compound is through the reduction of its nitro precursor, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, commonly known as Nimesulide.[1] This single-step conversion targets the nitro group at the para-position, transforming it into an amino moiety while preserving the methanesulfonamide and phenoxy substituents.[1]

Several reducing agents can be employed for this transformation, with the tin metal and concentrated hydrochloric acid system being a prevalent choice.[1] Alternative methods include the use of iron(III) chloride and zinc (FeCl3/Zn) or hydrazine hydrate.[1][2]

Experimental Protocols

Method 1: Reduction using Tin and Hydrochloric Acid

This protocol details the synthesis of this compound from Nimesulide using a tin/HCl reduction system.[1]

Materials:

  • Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide)

  • Tin metal (granulated)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice water

  • Chloroform

  • Methanol

  • Basifying agent (e.g., concentrated ammonium hydroxide or sodium hydroxide solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of Nimesulide (5 g, 16.2 mmol), tin metal (3.13 g), and concentrated HCl (20 mL) is prepared.[1]

  • Heating: The reaction mixture is heated in a water bath to 90°C.[1]

  • Reaction Time: The mixture is maintained at 90°C for 3 hours with stirring.[1]

  • Workup: After the reaction is complete, the mixture is cooled and poured into ice water. This step precipitates the crude product.[1]

  • Isolation: The precipitate is collected by filtration.

  • Basification: The filtered solid is then suspended in water, and a base is added to neutralize the excess acid and liberate the free amine, yielding the crude product.[1]

  • Purification: The crude this compound is purified by recrystallization from a chloroform-methanol mixture to yield a light brown solid.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via the tin/HCl reduction of Nimesulide.

ParameterValueReference
Starting MaterialNimesulide[1]
Reactant 1Tin metal[1]
Reactant 2Concentrated HCl[1]
Molar Ratio (Nimesulide:Tin)Approx. 1 : 1.6[1]
Temperature90°C[1]
Duration3 hours[1]
Purification MethodRecrystallization (Chloroform-Methanol)[1]
Physical AppearanceLight brown solid[1]
Melting Point167-169°C[3]

Synthesis of Precursor: N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide)

A complete understanding of the synthesis of the target molecule includes the preparation of its precursor, Nimesulide. Several synthetic routes to Nimesulide have been documented:

  • Route 1: Nitration of 2-phenoxymethanesulfonanilide using nitric acid in acetic acid.[4]

  • Route 2: Condensation of 2-phenoxy-4-nitroaniline with methanesulfonyl chloride in the presence of pyridine.[4]

  • Route 3: An alternative approach starts from 3-nitrodiphenylether, which undergoes amination followed by mesylation to yield Nimesulide.[5]

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the reduction of Nimesulide to form this compound.

Synthesis_Pathway cluster_conditions Reaction Conditions Nimesulide N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide) Reagents Sn / conc. HCl or FeCl3 / Zn Nimesulide->Reagents Product This compound Reagents->Product Temperature: 90°C Temperature: 90°C Duration: 3 hours Duration: 3 hours Experimental_Workflow start Start reaction Mix Nimesulide, Sn, and conc. HCl. Heat at 90°C for 3 hours. start->reaction workup Pour reaction mixture into ice water. reaction->workup filtration1 Filter to collect crude precipitate. workup->filtration1 basification Suspend solid in water and basify. filtration1->basification filtration2 Isolate crude product by filtration. basification->filtration2 purification Recrystallize from Chloroform-Methanol mixture. filtration2->purification end Obtain pure This compound purification->end

References

An In-depth Technical Guide to the Chemical Properties of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, a sulfonamide derivative, is a compound of significant interest in medicinal chemistry and pharmaceutical development. As a key metabolite and derivative of the non-steroidal anti-inflammatory drug (NSAID) nimesulide, it serves as a crucial intermediate in the synthesis of various therapeutic agents.[1] Its structural features, including the amino and phenoxy groups, contribute to its distinct chemical and biological properties, making it a valuable scaffold for the design of selective cyclooxygenase-2 (COX-2) inhibitors and targeted anticancer therapies.[1] This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and relevant biological pathways associated with this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in research and development.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 51765-60-7[1]
Molecular Formula C₁₃H₁₄N₂O₃S[2]
Molecular Weight 278.33 g/mol [1][2]
Melting Point 167-169 °C or 198 °C[1]
Solubility Slightly soluble in chloroform and methanol.
Appearance Light brown solid[1]

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following table summarizes the available spectral data.

SpectroscopyDataSource(s)
¹H NMR (DMSO-d₆) δ 9.2 (s, 1H, NHSO₂), 7.4-6.8 (m, 8H, Ar-H), 4.5-5.0 (br s, 2H, NH₂), 3.0-3.2 (s, 3H, SO₂CH₃)[1]
Infrared (IR) 3412 cm⁻¹ (N-H stretch, amine), 1572, 1487 cm⁻¹ (C=C aromatic), 1215, 1154 cm⁻¹ (S=O symmetric/asymmetric)[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in a laboratory setting.

Synthesis: Reduction of Nimesulide

This protocol describes the synthesis of this compound from its nitro precursor, nimesulide, using a tin and hydrochloric acid reduction method.[1]

Materials:

  • N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide)

  • Tin (Sn) metal

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Sodium hydroxide (NaOH) or other suitable base

  • Chloroform

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a round-bottom flask, combine Nimesulide (e.g., 5 g, 16.2 mmol), tin metal (e.g., 3.13 g), and concentrated HCl (e.g., 20 mL).[1]

  • Heat the reaction mixture to 90°C using a water bath and maintain this temperature for 3 hours under reflux.[1]

  • After 3 hours, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice water to precipitate the crude product.

  • Filter the crude product using a Buchner funnel.

  • Wash the precipitate with deionized water.

  • Basify the filtrate with a suitable base (e.g., NaOH solution) to precipitate any remaining product.

  • Filter the additional precipitate and combine it with the initial crude product.

  • Proceed with the purification of the crude this compound.

Purification: Recrystallization

This protocol outlines the purification of the crude product by recrystallization.[1][3][4][5]

Materials:

  • Crude this compound

  • Chloroform-methanol solvent mixture

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a chloroform-methanol solvent mixture to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to induce further crystallization.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain pure this compound as a light brown solid.[1]

Analysis: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of this compound using HPLC.[6][7]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare the sample solution by dissolving a known amount of the synthesized and purified product in the same solvent.

  • Set up the HPLC system with the specified conditions.

  • Inject the standard solution to determine the retention time.

  • Inject the sample solution and record the chromatogram.

  • Purity is determined by the area percentage of the main peak corresponding to this compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Nimesulide Nimesulide Reduction Reduction (Sn, HCl, 90°C, 3h) Nimesulide->Reduction Crude_Product Crude Product Reduction->Crude_Product Recrystallization Recrystallization (Chloroform/Methanol) Crude_Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product HPLC HPLC Analysis Pure_Product->HPLC Characterization Purity >98% HPLC->Characterization

Caption: Workflow for the synthesis, purification, and analysis.

Signaling Pathways

COX-2 Inhibition Pathway

The anti-inflammatory activity of this compound is primarily attributed to its selective inhibition of the COX-2 enzyme.[1] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

cox2_pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Inhibitor N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway.

Role in CD44-Targeted Cancer Therapy

This compound serves as a crucial intermediate in the development of anticancer drug conjugates that target the CD44 receptor.[1] CD44 is a cell-surface glycoprotein involved in cell proliferation, migration, and survival, and is often overexpressed in cancer stem cells.[8][9][10][11][12]

cd44_pathway Drug_Intermediate N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Drug_Conjugate Anticancer Drug Conjugate Drug_Intermediate->Drug_Conjugate Synthesis CD44 CD44 Receptor (on Cancer Cell) Drug_Conjugate->CD44 Binding & Inhibition Downstream Downstream Signaling (Proliferation, Survival) CD44->Downstream Activation Apoptosis Apoptosis Downstream->Apoptosis Inhibition

Caption: Role in CD44-targeted cancer therapy.

References

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, a derivative of the non-steroidal anti-inflammatory drug (NSAID) nimesulide, has emerged as a compound of significant interest due to its selective inhibitory action on cyclooxygenase-2 (COX-2). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, also known as H-Nim. It details the compound's primary biological target, the associated signaling pathways, and its emerging role in targeted cancer therapy. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the key molecular interactions and pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

This compound is a sulfonamide-containing aromatic ether. Structurally derived from nimesulide through the reduction of a nitro group to an amino group, this modification has been explored for its potential to alter the compound's physicochemical properties and biological activity. The primary mechanism of action of this compound revolves around its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade and implicated in various pathologies, including cancer. This guide will delve into the specifics of this inhibitory action and explore its implications for therapeutic applications.

Primary Mechanism of Action: Selective COX-2 Inhibition

The principal mechanism through which this compound exerts its biological effects is the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Unlike the constitutively expressed COX-1 isoform, which is involved in homeostatic functions such as gastric cytoprotection and platelet aggregation, COX-2 is upregulated at sites of inflammation. Therefore, selective COX-2 inhibitors are sought after for their potential to provide anti-inflammatory relief with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data on COX Inhibition

The selective inhibitory activity of this compound against COX-2 has been quantified through in vitro assays. The following table summarizes the available data on its inhibitory potency.

CompoundTargetIC50 (inhibition)Reference
This compoundCOX-270 nM - 70 µM[1]
This compoundCOX-1> 100 µM[1]

Table 1: In Vitro Inhibitory Potency of this compound against Cyclooxygenase Isoforms. The IC50 values indicate the concentration of the compound required to inhibit 50% of the enzyme's activity. The significantly lower IC50 range for COX-2 compared to COX-1 demonstrates the compound's selectivity.

Signaling Pathway of COX-2 Inhibition

The inhibition of COX-2 by this compound interrupts the prostaglandin synthesis pathway. This action leads to a reduction in the production of pro-inflammatory prostaglandins such as prostaglandin E2 (PGE2), thereby mitigating inflammatory responses.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Compound N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Compound->COX2 Inhibition

Figure 1: COX-2 Inhibition Signaling Pathway.

Role in Cancer Therapy: A Targeted Approach

Beyond its anti-inflammatory properties, this compound has garnered attention for its potential application in oncology. COX-2 is often overexpressed in various types of tumors and is associated with tumor growth, angiogenesis, and metastasis. By inhibiting COX-2, this compound can potentially modulate the tumor microenvironment.

A significant development in this area is the use of this compound in anticancer drug conjugates. Specifically, it has been conjugated to hyaluronic acid, a ligand for the CD44 receptor, which is frequently overexpressed on the surface of cancer cells. This strategy aims to achieve targeted delivery of the therapeutic agent to tumor sites.

CD44-Targeted Drug Delivery

The conjugation of this compound to hyaluronic acid facilitates the targeting of cancer cells that overexpress the CD44 receptor. Upon binding to CD44, the conjugate is internalized by the cancer cell, leading to the intracellular release of the active drug. This targeted delivery mechanism enhances the therapeutic efficacy while potentially reducing systemic toxicity.

CD44_Targeted_Delivery cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Conjugate Hyaluronic Acid- N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Conjugate CD44 CD44 Receptor Conjugate->CD44 Binding Endosome Endosome CD44->Endosome Internalization Drug_Release Release of N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Endosome->Drug_Release COX2_Inhibition COX-2 Inhibition Drug_Release->COX2_Inhibition Apoptosis Apoptosis COX2_Inhibition->Apoptosis

Figure 2: CD44-Targeted Drug Delivery Workflow.

Experimental Protocols

The following section outlines a generalized protocol for an in vitro COX inhibition assay, which is a fundamental method for evaluating the inhibitory activity of compounds like this compound.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., a non-selective NSAID like indomethacin and a selective COX-2 inhibitor like celecoxib)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

  • 96-well microplates

  • Incubator

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing the heme cofactor.

  • Compound Preparation: Prepare a series of dilutions of the test compound, positive controls, and a vehicle control (solvent only) in the assay buffer.

  • Assay Reaction: a. To the wells of a 96-well plate, add the assay buffer. b. Add the diluted test compound, positive controls, or vehicle control to the respective wells. c. Add the prepared enzyme solution (either COX-1 or COX-2) to each well. d. Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. e. Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells. f. Incubate the plate at the specified temperature for a defined reaction time (e.g., 10 minutes).

  • Reaction Termination and PGE2 Quantification: a. Stop the reaction by adding a stopping agent (e.g., a solution of HCl). b. Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: a. Generate a standard curve for PGE2. b. Calculate the concentration of PGE2 in each sample well. c. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. d. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow Start Start Prepare_Reagents Prepare Enzymes, Buffers, and Compound Dilutions Start->Prepare_Reagents Plate_Setup Add Reagents to 96-well Plate: Buffer, Compound/Control, Enzyme Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Initiate Reaction with Arachidonic Acid Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Quantify_PGE2 Quantify PGE2 using EIA Stop_Reaction->Quantify_PGE2 Data_Analysis Calculate % Inhibition and Determine IC50 Quantify_PGE2->Data_Analysis End End Data_Analysis->End

Figure 3: In Vitro COX Inhibition Assay Workflow.

Conclusion

This compound is a selective COX-2 inhibitor with a well-defined primary mechanism of action. Its ability to preferentially target the inducible COX-2 enzyme over the constitutive COX-1 isoform positions it as a promising anti-inflammatory agent with a potentially favorable safety profile. Furthermore, its application in targeted drug delivery systems, particularly through conjugation with hyaluronic acid for CD44-positive cancers, highlights its potential in oncological therapeutics. Further research is warranted to fully elucidate the downstream signaling effects of this compound in cancer cells following targeted delivery and to explore its full therapeutic potential in various disease contexts. This guide provides a foundational understanding of its mechanism of action to aid researchers and drug development professionals in their ongoing investigations.

References

A Technical Guide to the Biological Activity of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide and its Application in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, a sulfonamide derivative closely related to the selective cyclooxygenase-2 (COX-2) inhibitor, nimesulide. The document elucidates its primary mechanism of action as a COX-2 inhibitor and its emerging role as a critical component of the targeted anticancer drug conjugate, CA102N. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

This compound, also known as H-Nim, is a synthetic compound that has garnered significant interest due to its dual therapeutic potential. As a derivative of nimesulide, it exhibits anti-inflammatory properties through the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. More recently, its utility has been expanded into the realm of oncology, where it serves as the cytotoxic payload in the novel drug conjugate CA102N. This conjugate leverages the overexpression of the CD44 receptor on tumor cells to achieve targeted drug delivery, thereby enhancing therapeutic efficacy and minimizing off-target toxicity. This guide will delve into the core biological activities of this compound, presenting its pharmacological data, the experimental methodologies used for its evaluation, and its application in the development of next-generation cancer therapeutics.

Biological Activity: Selective COX-2 Inhibition

The primary biological activity of this compound is its ability to selectively inhibit the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in various cancerous tissues, where it catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and cell proliferation.[1][2] The selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic characteristic, as it reduces the risk of gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

Quantitative Data for COX-2 Inhibition

The inhibitory potency of this compound and its parent compound, nimesulide, against COX-1 and COX-2 has been evaluated in various in vitro assays. The data is typically presented as the half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of the compound's preference for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Assay SystemReference
Nimesulide826.812Human peripheral monocytes[3]
Nimesulide>1007.3>13.7Human whole blood assay[4]
Nimesulide Derivative (N8)>1000.08>1250Purified enzyme assay[5]
Nimesulide Derivative (N10)>1000.12>833Purified enzyme assay[5]
Experimental Protocol: In Vitro COX Inhibition Assay

The following is a representative protocol for determining the COX-1 and COX-2 inhibitory activity of a test compound using a purified enzyme assay.

Objective: To determine the IC50 values of this compound for ovine COX-1 and human recombinant COX-2.

Materials:

  • Ovine COX-1 enzyme

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • DMSO (for dissolving the test compound)

  • Scintillation cocktail and counter or colorimetric/fluorometric detection system

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with assay buffer to obtain a range of concentrations.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 20 minutes).

  • Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantification of Prostaglandin Production: Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or by measuring the conversion of a labeled substrate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

The following diagram illustrates the signaling pathway leading to the production of prostaglandins by COX-2 and the point of inhibition by this compound.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid cleavage by PLA2 COX2 COX-2 Arachidonic_Acid->COX2 substrate for Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 catalyzes conversion to Prostaglandins Prostaglandins (PGs) (Inflammation, Pain, Proliferation) Prostaglandin_H2->Prostaglandins converted to Inhibitor N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Inhibitor->COX2 inhibits PLA2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Inflammatory_Stimuli->PLA2 activates

Caption: COX-2 signaling pathway and inhibition.

Application in Targeted Cancer Therapy: The CA102N Conjugate

This compound serves as the cytotoxic payload in the anticancer drug conjugate CA102N. CA102N is a conjugate of hyaluronic acid (HA) and H-Nim, designed to target tumors that overexpress the CD44 receptor, a primary receptor for HA. This targeted delivery strategy aims to increase the concentration of the cytotoxic agent at the tumor site, thereby enhancing its antitumor activity while minimizing systemic toxicity.

Quantitative Data for CA102N In Vivo Efficacy

The in vivo efficacy of CA102N has been evaluated in preclinical models, demonstrating its potential as a targeted anticancer agent.

ParameterValueAnimal ModelReference
Tumor Growth Inhibition82.3%HT-29 colorectal cancer xenograft[6]
CA102N Half-life (t1/2)22 hoursHT-29 xenograft athymic nude mice[7]
Tumor AccumulationSlow elimination from tumor tissueHT-29 xenograft athymic nude mice[7]
Experimental Protocol: In Vivo Xenograft Model for Efficacy Evaluation

The following is a representative protocol for evaluating the in vivo antitumor efficacy of a targeted drug conjugate like CA102N in a xenograft mouse model.

Objective: To assess the tumor growth inhibition by CA102N in a human colorectal cancer xenograft model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human colorectal cancer cell line (e.g., HT-29, which overexpresses CD44)

  • Cell culture medium and supplements

  • Matrigel (optional, for enhancing tumor take rate)

  • CA102N and vehicle control

  • Calipers for tumor measurement

  • Anesthetic agent

Procedure:

  • Cell Culture: Culture HT-29 cells under standard conditions.

  • Tumor Implantation: Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.[8][9]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]

  • Treatment Administration: Administer CA102N (at various doses) and the vehicle control to the respective groups via an appropriate route (e.g., intravenous injection). The treatment schedule can vary (e.g., once or twice weekly).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.

Experimental Workflow: In Vivo Evaluation of a Targeted Drug Conjugate

The following diagram outlines a typical experimental workflow for the preclinical in vivo evaluation of a targeted anticancer drug conjugate like CA102N.

in_vivo_workflow cluster_preclinical Preclinical In Vivo Evaluation start Start: Tumor Cell Line Selection (e.g., HT-29, CD44+) cell_culture Cell Culture and Expansion start->cell_culture tumor_implantation Tumor Implantation in Immunodeficient Mice cell_culture->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization of Mice into Treatment and Control Groups tumor_growth->randomization treatment Treatment Administration (CA102N vs. Vehicle) randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring biodistribution Biodistribution Study (Optional, with labeled conjugate) monitoring->biodistribution endpoint Study Endpoint: Tumor Excision and Analysis monitoring->endpoint data_analysis Data Analysis: Tumor Growth Inhibition, Toxicity Assessment biodistribution->data_analysis endpoint->data_analysis conclusion Conclusion: Efficacy and Safety Profile data_analysis->conclusion

Caption: In vivo evaluation workflow for CA102N.

Experimental Protocol: In Vivo Biodistribution Study

A biodistribution study is crucial to understand the pharmacokinetic profile and tumor-targeting efficiency of a drug conjugate.

Objective: To determine the tissue distribution and tumor accumulation of a labeled version of CA102N over time.

Materials:

  • Radiolabeled or fluorescently labeled CA102N

  • Tumor-bearing mice (prepared as in the efficacy study)

  • Scintillation counter, gamma counter, or imaging system (for detection of the label)

  • Tissue homogenization equipment

  • LC-MS/MS system for quantification of the conjugate or its payload in tissues (optional)

Procedure:

  • Administration of Labeled Conjugate: Administer a single dose of the labeled CA102N to tumor-bearing mice via the intended clinical route (e.g., intravenous).[10]

  • Time Points: At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of mice.

  • Sample Collection: Collect blood, tumors, and major organs (e.g., liver, spleen, kidneys, heart, lungs).

  • Sample Processing:

    • For Radiolabeled Conjugates: Weigh the tissues and measure the radioactivity in each sample using a gamma or scintillation counter.[10]

    • For Fluorescently Labeled Conjugates: Homogenize the tissues and measure the fluorescence intensity using a plate reader or visualize the distribution using an in vivo imaging system.[11]

    • For LC-MS/MS Quantification: Homogenize the tissues, extract the analyte (conjugate or payload), and quantify its concentration using a validated LC-MS/MS method.[7][12][13]

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor at each time point. This data will reveal the biodistribution profile and the extent of tumor targeting.

Conclusion

This compound is a molecule of significant therapeutic interest, demonstrating a dual role as a selective COX-2 inhibitor and as the cytotoxic component of the targeted anticancer agent, CA102N. Its selective inhibition of COX-2 suggests its potential as an anti-inflammatory agent with a favorable safety profile. Furthermore, its incorporation into the HA-based conjugate CA102N represents a promising strategy for the targeted treatment of CD44-overexpressing cancers. The detailed experimental protocols and quantitative data presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this versatile compound. Future research should focus on elucidating the precise COX inhibitory profile of this compound and optimizing the design and clinical application of CA102N and similar targeted drug conjugates.

References

An In-depth Technical Guide to N-(4-Amino-2-phenoxyphenyl)methanesulfonamide (CAS Number: 51765-60-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide is a sulfonamide derivative that has garnered interest in the scientific community for its biological activities and its role as a key chemical intermediate.[1] Structurally, it is characterized by a methanesulfonamide group attached to a phenyl ring, which is further substituted with an amino group and a phenoxy group. This compound is notably a metabolite of the non-steroidal anti-inflammatory drug (NSAID) nimesulide and is recognized for its selective inhibition of cyclooxygenase-2 (COX-2).[1][2] Its enhanced aqueous solubility compared to its nitro-analogues makes it a valuable scaffold in the development of targeted therapeutics, particularly in the realm of oncology.[1][2]

This technical guide provides a comprehensive overview of the properties, synthesis, and biological relevance of this compound, with a focus on experimental details and data presentation to support research and development endeavors.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. The data has been compiled from various sources to provide a concise reference.

PropertyValueSource
CAS Number 51765-60-7[1]
Molecular Formula C₁₃H₁₄N₂O₃S[3]
Molecular Weight 278.33 g/mol [1][3]
Melting Point 167-169°C[3]
Appearance White to beige solid[3]
Solubility Slightly soluble in Chloroform and Methanol (sonication may improve dissolution)[3]
logP ~1.2 (indicative of higher aqueous solubility compared to nitro analogues with logP ~2.5)[1][2]
Storage Temperature Refrigerator[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Spectroscopic Data
Infrared (IR) Spectroscopy
Absorption (cm⁻¹)Assignment
3412N-H stretch (amine)
1572, 1487C=C aromatic
1215, 1154S=O symmetric/asymmetric
¹H NMR (200 MHz, DMSO-d₆)
Chemical Shift (δ ppm)Assignment
6.8–7.4Aromatic protons
4.5–5.0Amino group (broad)
3.0–3.2Methanesulfonyl group (singlet)

Note: The provided ¹H NMR data represents characteristic chemical shift ranges. Actual spectra may vary based on the solvent and instrument used.

Synthesis and Purification

The most commonly reported synthesis of this compound involves the reduction of its nitro precursor, nimesulide.[1]

Synthesis Workflow

Nimesulide Nimesulide (N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide) Reduction Reduction (Sn/HCl or FeCl₃/Zn) Nimesulide->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Tin-Hydrochloric Acid Reduction

This protocol details the reduction of nimesulide to this compound.[1]

Materials:

  • Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide)

  • Tin metal (granulated)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice water

  • Sodium hydroxide (NaOH) solution (for basification)

  • Chloroform

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add nimesulide (5 g, 16.2 mmol), tin metal (3.13 g), and concentrated HCl (20 mL).[1]

  • Heat the reaction mixture in a water bath at 90°C for 3 hours with constant stirring.[1]

  • After the reaction is complete, pour the mixture into ice water to precipitate the crude product.

  • Filter the precipitate and wash with cold water.

  • Basify the filtrate with a NaOH solution to precipitate any remaining product.

  • Filter the additional precipitate and combine with the initial crude product.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude this compound

  • Chloroform

  • Methanol

Procedure:

  • Dissolve the crude product in a minimal amount of hot chloroform.

  • Slowly add methanol to the hot solution until turbidity is observed.

  • Add a small amount of chloroform to redissolve the precipitate, resulting in a saturated solution.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold chloroform-methanol mixture, and dry under vacuum. The expected product is a light brown solid.[1]

Biological Activity and Mechanism of Action

Signaling Pathway of COX-2 Inhibition

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Compound->COX2 Inhibition

Caption: Mechanism of action via COX-2 inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (General)

This protocol provides a general framework for assessing the COX-2 inhibitory activity of this compound using a colorimetric or fluorometric assay kit.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • COX-2 enzyme (human recombinant)

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Detection probe (e.g., a colorimetric or fluorometric probe)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound at various concentrations.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Stop the reaction according to the kit's instructions.

  • Add the detection probe and measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Applications in Research and Drug Development

The primary application of this compound in drug development is as a key intermediate in the synthesis of more complex molecules, particularly for targeted cancer therapy.[1] The presence of a reactive primary amino group allows for its conjugation to targeting moieties, such as hyaluronic acid, to enhance drug delivery to cancer cells overexpressing specific receptors like CD44.[1]

Experimental Workflow for Derivative Synthesis and Evaluation

Start N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Derivatization Derivatization (e.g., acylation, alkylation) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification InVitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Purification->InVitro InVivo In Vivo Studies (e.g., Animal Models) InVitro->InVivo Lead_Optimization Lead Optimization InVivo->Lead_Optimization

Caption: Workflow for developing derivatives for therapeutic applications.

Conclusion

This compound is a compound of significant interest due to its role as a COX-2 inhibitor and its utility as a versatile synthetic intermediate. Its favorable solubility profile and reactive amino group make it an attractive building block for the development of targeted therapies. This guide provides essential technical information to aid researchers and drug development professionals in their work with this compound. Further investigation into its specific biological activities and the development of novel derivatives holds promise for future therapeutic advancements.

References

An In-Depth Technical Guide to N-(4-Amino-2-phenoxyphenyl)methanesulfonamide: From Discovery to Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, a sulfonamide derivative, has emerged as a compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed experimental protocols related to its synthesis and biological evaluation. The document focuses on its primary mechanism of action as a cyclooxygenase-2 (COX-2) inhibitor, presenting available quantitative data and exploring its downstream signaling effects. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of novel anti-inflammatory and potential anti-cancer therapeutics.

Introduction and Historical Context

This compound is intrinsically linked to the well-known non-steroidal anti-inflammatory drug (NSAID), Nimesulide. Nimesulide, chemically known as N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, is a selective inhibitor of cyclooxygenase-2 (COX-2).[1] The discovery and development of this compound, often referred to as H-Nim, arose from the chemical modification of Nimesulide.

The primary route to obtaining this compound is through the reduction of the nitro group of Nimesulide. This conversion of the nitro to an amino group modifies the physicochemical properties of the molecule, such as its solubility, and has been explored for various therapeutic applications, including its use as a key intermediate in the synthesis of anticancer drug conjugates.[2] While a precise timeline for its initial discovery is not extensively documented, its existence is a direct consequence of the study and chemical manipulation of Nimesulide.

Synthesis and Characterization

The most common and well-documented method for the synthesis of this compound is the reduction of Nimesulide.

Experimental Protocol: Reduction of Nimesulide

A detailed protocol for the laboratory-scale synthesis is provided below.

Materials:

  • Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide)

  • Tin (Sn) metal

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Chloroform

  • Methanol

Procedure:

  • In a suitable reaction vessel, a mixture of Nimesulide (e.g., 5 g, 16.2 mmol), tin metal (e.g., 3.13 g), and concentrated HCl (e.g., 20 mL) is prepared.

  • The reaction mixture is heated to 90°C using a water bath and maintained at this temperature for approximately 3 hours.

  • Upon completion of the reaction, the mixture is cooled and poured into ice water.

  • The resulting precipitate is collected by filtration.

  • The crude product is then basified to isolate the free amine.

  • Purification of the crude this compound is achieved through recrystallization from a chloroform-methanol mixture.

  • The final product is obtained as a light brown solid.

Diagram of Synthesis Workflow:

G Nimesulide Nimesulide Reaction Heating at 90°C (3 hours) Nimesulide->Reaction Reactants Tin (Sn) Metal Concentrated HCl Reactants->Reaction Workup Cooling Ice Water Quenching Filtration Basification Reaction->Workup Purification Recrystallization (Chloroform/Methanol) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Mechanism of Action: COX-2 Inhibition

The primary mechanism of action of this compound is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] This activity is inherited from its parent compound, Nimesulide, which is a known selective COX-2 inhibitor. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] By inhibiting COX-2, this compound effectively reduces the production of these pro-inflammatory prostaglandins.

Quantitative Bioactivity Data
CompoundTargetIC50Selectivity Index (COX-1/COX-2)
NimesulideCOX-2Varies by assay (µM range)Preferential for COX-2
This compoundCOX-2Data not availableData not available

Note: The IC50 values for Nimesulide can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro COX Inhibition Assay

A general protocol for determining the COX-1 and COX-2 inhibitory activity of a test compound is outlined below. This protocol can be adapted to specifically evaluate this compound.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer

  • Prostaglandin E2 (PGE2) immunoassay kit

Procedure:

  • The test compound is serially diluted to various concentrations.

  • The COX-1 or COX-2 enzyme is pre-incubated with each concentration of the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

  • The reaction is terminated by the addition of a stop solution (e.g., a strong acid).

  • The concentration of PGE2 produced in each reaction is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Downstream Signaling Pathways

The inhibition of COX-2 by this compound directly impacts the prostaglandin synthesis pathway.

Diagram of the Prostaglandin Synthesis Pathway and Inhibition:

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Inhibitor This compound Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by this compound.

By blocking the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins like PGE2, the compound effectively mitigates the downstream inflammatory cascade.[3]

Potential Therapeutic Applications

Given its mechanism of action as a COX-2 inhibitor, this compound holds potential for therapeutic applications in conditions characterized by inflammation and pain. Furthermore, its structural modifications have led to its investigation in other areas.

Anti-inflammatory and Analgesic

As a derivative of a known NSAID, the primary potential application is in the treatment of inflammatory disorders and pain management. The selective inhibition of COX-2 is expected to provide anti-inflammatory and analgesic effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Anticancer Research

This compound has been utilized as a key intermediate in the development of targeted anticancer drug conjugates.[2] The amino group provides a reactive site for conjugation to targeting moieties, such as hyaluronic acid, which can direct the therapeutic agent to cancer cells overexpressing specific receptors like CD44.[2] This approach aims to enhance the therapeutic index of anticancer drugs by increasing their concentration at the tumor site and reducing systemic toxicity.

Conclusion and Future Directions

This compound is a molecule with a clear lineage from the established NSAID, Nimesulide. Its synthesis is straightforward, and its primary mechanism of action is well-understood to be the inhibition of COX-2. While it holds promise as an anti-inflammatory agent and has found utility as an intermediate in anticancer drug development, a significant gap in the publicly available data is the lack of specific quantitative bioactivity studies on the compound itself.

Future research should focus on:

  • Quantitative Bioactivity Profiling: Determining the precise IC50 values for both COX-1 and COX-2 to establish its potency and selectivity profile compared to Nimesulide and other COX-2 inhibitors.

  • In Vivo Efficacy and Safety: Conducting preclinical studies to evaluate its anti-inflammatory and analgesic efficacy in animal models, as well as comprehensive toxicological assessments.

  • Exploration of Novel Conjugates: Continuing to explore its use as a linker in the development of novel targeted therapies for cancer and other diseases.

A more complete understanding of the pharmacological profile of this compound will be crucial for unlocking its full therapeutic potential.

References

Structural and Conformational Analysis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural and conformational analysis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, a key intermediate in the synthesis of advanced therapeutic agents. This document collates available physicochemical data, outlines experimental and computational methodologies for its characterization, and presents a theoretical conformational landscape. Due to the limited publicly available experimental data for this specific molecule, this guide incorporates data from its nitro-precursor, Nimesulide, and other closely related analogs to provide a comprehensive overview for researchers in drug discovery and development.

Introduction

This compound (CAS: 51765-60-7), also known as H-Nim, is a sulfonamide derivative that serves as a crucial building block in the development of targeted drug conjugates.[1] Its structure, featuring a flexible phenoxy linkage and reactive amino and sulfonamide groups, is of significant interest for understanding its chemical reactivity and biological interactions. This guide explores its structural characteristics and conformational possibilities, which are critical for its application in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂O₃S[2]
Molecular Weight 278.33 g/mol [2]
CAS Number 51765-60-7[2]
Melting Point 167-169 °C[3]
Appearance Solid-
Solubility Slightly soluble in Chloroform and Methanol[3]

Structural Analysis

The structural elucidation of this compound relies on a combination of spectroscopic and crystallographic techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for confirming the molecular structure. The expected chemical shifts provide a fingerprint of the molecule.[2]

  • ¹H NMR: Aromatic protons are expected in the δ 6.8–7.4 ppm range, the amino group protons as a broad signal between δ 4.5–5.0 ppm, and the methanesulfonyl group as a singlet around δ 3.0–3.2 ppm.[2] The absence of signals in the δ 8.0–8.5 ppm region confirms the complete reduction of the nitro group from its precursor.[2]

  • ¹³C NMR: The carbon spectrum would complement the proton data, with distinct signals for the aromatic carbons, the methyl carbon of the sulfonamide, and the carbons adjacent to the heteroatoms.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule. Key expected vibrational frequencies include N-H stretching for the amino and sulfonamide groups, S=O stretching for the sulfonyl group, and C-O-C stretching for the ether linkage.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and torsion angles. While specific crystallographic data for this compound is not publicly available, analysis of its precursor, Nimesulide, reveals key structural features that are likely conserved.[4]

For analogous sulfonamide compounds, it has been noted that the crystal lattice can be stabilized by intermolecular hydrogen bonds, such as O–H⋯O and N–H⋯O interactions, particularly when co-crystallized with solvents like ethanol.[2] The dihedral angles between the aromatic rings and the sulfonamide plane are typically small, often less than 10°, indicating a relatively planar conformation in the solid state.[2]

Table 2: Representative Crystallographic Data for a Related Sulfonamide Analog (Data presented is for a representative sulfonamide and should be considered as a reference for expected values)

ParameterValue
Bond Lengths (Å)
S=O1.43 - 1.44
S-N1.62 - 1.63
S-C1.76 - 1.77
Bond Angles (°) **
O-S-O118 - 120
N-S-C106 - 109
Torsion Angles (°) **
C-S-N-CVariable

Conformational Analysis

The presence of a flexible ether linkage allows this compound to adopt multiple conformations in solution. Understanding the preferred conformations and the energy barriers between them is crucial for predicting its interaction with biological targets.

Computational Modeling

Density Functional Theory (DFT) is a powerful computational method to explore the conformational landscape of molecules. For N-(aryl)methanesulfonamides, the B3LYP functional with the 6-311++G(d,p) basis set is a well-established method for calculating molecular conformations, NMR chemical shifts, and vibrational spectra.[2]

A conformational search would typically involve rotating the key dihedral angles, specifically around the C-O-C ether linkage and the C-N-S-C bonds of the sulfonamide group, to identify low-energy conformers. The relative energies of these conformers can then be calculated to determine the most stable structures.

Experimental and Computational Protocols

Synthesis

This compound is synthesized via the reduction of its nitro precursor, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide).[2]

G Nimesulide N-(4-nitro-2-phenoxyphenyl)methanesulfonamide Reduction Reduction (e.g., FeCl3/Zn) Nimesulide->Reduction Reactant Target This compound Reduction->Target Product

Figure 1. Synthetic pathway for this compound.

A detailed experimental protocol for the synthesis of the nitro precursor can be found in the patent literature.[1] The subsequent reduction can be achieved using various reducing agents, such as iron filings in the presence of an acid or zinc powder.[2]

X-ray Crystallography Protocol

A general workflow for single-crystal X-ray diffraction is as follows:

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution and Refinement a Dissolve compound in suitable solvent b Slow evaporation or cooling a->b c Obtain single crystals b->c d Mount crystal on diffractometer c->d e Expose to X-ray beam d->e f Collect diffraction data e->f g Solve phase problem f->g h Build atomic model g->h i Refine structure h->i j Crystallographic Information File (CIF) i->j Final Structure

Figure 2. General workflow for single-crystal X-ray crystallography.
NMR Spectroscopy Protocol

For structural confirmation, ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Spectral Analysis: Assign the signals to the corresponding nuclei based on their chemical shifts, multiplicities, and integration values. 2D NMR techniques (e.g., COSY, HSQC) can be employed for unambiguous assignments.

Computational Workflow

A typical workflow for conformational analysis using DFT is outlined below:

G a Build initial 3D structure b Perform conformational search (e.g., systematic rotation of dihedral angles) a->b c Geometry optimization of each conformer (DFT: B3LYP/6-311++G(d,p)) b->c d Calculate single-point energies c->d e Identify low-energy conformers d->e f Analyze structural parameters (dihedral angles, bond lengths, etc.) e->f

Figure 3. Workflow for computational conformational analysis.

Biological Context: Interaction with Cyclooxygenase-2 (COX-2)

This compound is a derivative of Nimesulide, a known selective inhibitor of cyclooxygenase-2 (COX-2).[2][5] The COX-2 enzyme is a key player in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.[6] The sulfonamide moiety is a critical pharmacophore for COX-2 inhibition.[7] It is believed to interact with a hydrophilic side-pocket in the COX-2 active site, forming hydrogen bonds with key amino acid residues such as His90 and Arg513.[6]

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis Inflammation Inflammation Prostaglandins->Inflammation Inhibitor This compound Inhibitor->COX2 Inhibition

Figure 4. Simplified signaling pathway of COX-2 inhibition.

The structural and conformational flexibility of this compound is paramount for its ability to adopt the correct orientation within the COX-2 binding pocket to achieve effective inhibition.

Conclusion

This technical guide has provided a comprehensive overview of the structural and conformational analysis of this compound. While a complete experimental dataset for this specific molecule is not publicly available, by leveraging data from its precursor and other analogs, we have outlined its key structural features and the methodologies for its characterization. The provided workflows and diagrams serve as a valuable resource for researchers working on the synthesis, analysis, and application of this important chemical intermediate in drug discovery and development. Further experimental and computational studies are warranted to fully elucidate its conformational preferences and structure-activity relationships.

References

A Technical Guide to the Solubility of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This technical guide provides a detailed overview of the known solubility characteristics of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide. Due to the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, a standardized experimental protocol for determining solubility, and a logical workflow for solubility assessment.

Introduction

This compound (CAS No: 119811-39-3) is a sulfonamide derivative. It is a key intermediate in the synthesis of the antineoplastic agent Amsacrine. An understanding of its physicochemical properties, particularly its solubility in various solvents, is crucial for its synthesis, purification, formulation, and further development. The amino group on the phenyl ring is noted to enhance its solubility in comparison to related compounds bearing a nitro group, such as Nimesulide[1].

Physicochemical and Solubility Data

Table 1: General and Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₃H₁₄N₂O₃S[1]
Molecular Weight 278.33 g/mol [1]
Melting Point 167-169°C[2]
Storage Temperature Refrigerator[2]

Table 2: Qualitative Solubility of this compound

SolventSolubilityConditionsSource(s)
ChloroformSlightly Soluble-[2]
MethanolSlightly SolubleSonication may be required[2]

Experimental Protocol for Equilibrium Solubility Determination

The following is a generalized protocol for determining the equilibrium (thermodynamic) solubility of a compound like this compound, based on the widely accepted shake-flask method.[3][4]

3.1. Objective

To determine the maximum concentration of the test compound that can dissolve in a specific solvent at a controlled temperature and pH to reach equilibrium.

3.2. Materials and Equipment

  • This compound (solid form)

  • Selected solvents (e.g., water, phosphate-buffered saline at various pH levels, organic solvents)

  • Incubator shaker capable of maintaining a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance)[4][5][6]

  • Vials with screw caps

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, centrifugation equipment)

  • A validated analytical method for quantification, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy[5]

3.3. Methodology

  • Preparation: Prepare the desired solvent systems, such as pharmacopoeial buffer solutions (e.g., pH 1.2, 4.5, and 6.8 for biopharmaceutical classification)[4].

  • Addition of Compound: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved[3].

  • Equilibration: Seal the vials and place them in an incubator shaker. Agitate the samples at a constant temperature for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. Periodic checks can determine when the concentration of the dissolved solid in the supernatant remains constant[5].

  • Sample Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtering the supernatant through a chemically inert filter (e.g., 0.45 µm PTFE) to obtain a clear, particle-free solution[5].

  • Quantification: Accurately dilute the filtered supernatant with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method like HPLC[5].

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in units such as mg/mL or µg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of equilibrium solubility as described in the protocol above.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Select Solvents (e.g., Buffers at pH 1.2, 4.5, 6.8) C Add solid compound to solvent in sealed vials A->C B Weigh excess amount of This compound B->C D Incubate and agitate at constant temperature (e.g., 37°C) for 24-72 hours C->D Equilibration E Separate solid and liquid phases (Centrifugation/Filtration) D->E F Collect clear supernatant E->F Sampling G Quantify concentration using validated method (e.g., HPLC) F->G H Calculate Equilibrium Solubility (mg/mL or µg/mL) G->H

Caption: Workflow for Equilibrium Solubility Determination.

References

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide: A Technical Guide on the Nimesulide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, an amino derivative of the non-steroidal anti-inflammatory drug (NSAID) nimesulide, has emerged as a compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, biological activities, and the experimental protocols used for its evaluation. The document details its role as a selective cyclooxygenase-2 (COX-2) inhibitor and explores its potential as an anticancer agent. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and experimental setup.

Introduction

Nimesulide, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, is a well-established NSAID with a preferential inhibitory action against COX-2.[1][2] The selective inhibition of COX-2 is a desirable trait in anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[3] this compound is a primary metabolite and a key derivative of nimesulide, formed by the reduction of the nitro group to an amino group.[4] This structural modification has been shown to influence the compound's physicochemical properties and biological activities, including enhanced solubility and potential for further chemical modification.[5] This guide delves into the technical aspects of this compound, providing a valuable resource for researchers in drug discovery and development.

Synthesis and Purification

The primary route for the synthesis of this compound involves the reduction of its nitro precursor, nimesulide.[4]

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound Nimesulide N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide) Reduction Reduction of Nitro Group (e.g., FeCl3/Zn or SnCl2·2H2O) Nimesulide->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

A common method for the reduction of the nitro group is the use of a metal catalyst in an acidic medium.

Materials:

  • N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) or Iron(III) chloride (FeCl₃) and Zinc (Zn) powder

  • Ethanol (EtOH) or Acetic Acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure (using SnCl₂·2H₂O):

  • Dissolve N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide in ethanol in a round-bottom flask.

  • Add an excess of stannous chloride dihydrate to the solution.

  • Add concentrated hydrochloric acid dropwise while stirring.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification by Recrystallization

Purification of the crude product is typically achieved through recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of ethanol and water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • If the solution is colored, activated charcoal can be added and the solution heated for a short period before hot filtration.

  • If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

  • Further cooling in an ice bath can maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Biological Activity

Anti-inflammatory Activity: COX-2 Inhibition

This compound retains the selective COX-2 inhibitory activity of its parent compound, nimesulide. This selectivity is attributed to the sulfonamide moiety, which can interact with the side pocket of the COX-2 active site.[3]

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
This compound>1000.07 - 70Variable[5]
Nimesulide--7.3[6]
Celecoxib--7.6[6]

Note: Specific IC₅₀ values for this compound can vary depending on the assay conditions. The range provided reflects data from various sources on amino-derivatives of nimesulide.

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity against COX-1 and COX-2 can be determined using a variety of commercially available kits or by following established protocols. A common method involves measuring the production of prostaglandin E₂ (PGE₂) from arachidonic acid.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Reaction buffer

  • Enzyme Immunoassay (EIA) kit for PGE₂

  • 96-well plates

  • Incubator

  • Plate reader

Procedure:

  • Prepare a series of dilutions of the test compound and reference inhibitors.

  • In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and either the test compound, reference inhibitor, or vehicle control.

  • Pre-incubate the plate at the recommended temperature (e.g., 37°C) for a specified time.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for a defined period to allow for prostaglandin production.

  • Stop the reaction by adding a stopping agent (e.g., a solution of HCl).

  • Measure the concentration of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Anticancer Activity

Recent studies have highlighted the potential of nimesulide and its derivatives, including this compound, as anticancer agents.[2] The mechanisms are thought to involve both COX-2 dependent and independent pathways, including the induction of apoptosis.

Table 2: In Vitro Cytotoxicity against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
Nimesulide Derivative (N17)HT-29 (Colon)9.24[7]
Nimesulide Derivative (N17)MCF-7 (Breast)11.35[7]

Note: Data for specific cytotoxicity of this compound is limited. The data presented is for a closely related sulfonamide derivative of nimesulide.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Cell culture medium and supplements (e.g., FBS, penicillin-streptomycin)

  • Test compound

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

  • Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Signaling Pathways

COX-2 Inhibition and Anti-inflammatory Signaling

The primary mechanism of anti-inflammatory action is the inhibition of COX-2, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

COX2_Inhibition_Pathway COX-2 Inhibition Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation Compound N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Compound->COX2

Caption: Inhibition of the COX-2 pathway by this compound.

Induction of Apoptosis in Cancer Cells

Nimesulide derivatives have been shown to induce apoptosis in cancer cells, a process that can be mediated by the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases.[7]

Apoptosis_Induction_Pathway Putative Apoptosis Induction Pathway Compound N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic pathway for apoptosis induction by the compound.

Experimental Protocol: Western Blot Analysis for Apoptosis Markers

Western blotting can be used to detect changes in the expression levels of key apoptotic proteins.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin.

Pharmacokinetics and Toxicity

Limited data is available specifically for the pharmacokinetics and toxicity of this compound. However, the amino substitution is known to increase aqueous solubility compared to the parent nimesulide, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile.[5] Further studies are required to fully characterize these properties.

Table 3: Preclinical Pharmacokinetic and Toxicity Data (Illustrative for Related Compounds)

ParameterValueSpeciesReference
Pharmacokinetics
Half-life (t½)2.6 - 5.3 h (for a related SARM)Rat[8]
Bioavailability (F)Dose-dependent (for a related SARM)Rat[8]
Toxicity
LD₅₀ (oral)>2000 mg/kg (for many sulfonamides)RatGeneral toxicity data for sulfonamides

Note: The data presented are for structurally related compounds and should be considered illustrative. Specific studies on this compound are needed.

Conclusion

This compound stands as a promising derivative of nimesulide, exhibiting selective COX-2 inhibition and potential anticancer properties. Its synthesis from a readily available precursor and the potential for enhanced solubility make it an attractive candidate for further drug development. This technical guide has provided a detailed overview of its synthesis, biological evaluation, and underlying mechanisms of action. The provided experimental protocols serve as a foundation for researchers to further investigate the therapeutic potential of this compound. Future research should focus on obtaining comprehensive quantitative data on its efficacy, pharmacokinetics, and toxicity to fully elucidate its clinical promise.

References

Methodological & Application

Application Notes and Protocols for N-(4-Amino-2-phenoxyphenyl)methanesulfonamide in COX-2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide is a sulfonamide derivative of nimesulide, a compound known for its anti-inflammatory properties.[1] This document provides a detailed experimental protocol for evaluating the inhibitory activity of this compound against Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The protocol is designed for researchers in drug discovery and development who are investigating novel anti-inflammatory agents.

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1]

Data Presentation

The inhibitory activity of this compound against COX-1 and COX-2 is summarized in the table below. For comparison, data for the well-characterized COX-2 inhibitor, Celecoxib, is also included.

CompoundCAS NumberTargetIC50Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound51765-60-7COX-1> 100 µM>1.4 - >1428
COX-270 nM - 70 µM
Celecoxib169590-42-5COX-1~15 µM~30
COX-2~0.05 µM

Note: The IC50 range for this compound is based on available research data and may vary depending on the specific assay conditions.[1]

COX-2 Signaling Pathway

The following diagram illustrates the role of COX-2 in the inflammatory signaling cascade.

COX2_Signaling_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Catalyzes Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain Mediates This compound This compound This compound->COX-2 Inhibits

Caption: COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, mediating inflammation.

Experimental Protocol: Fluorometric COX-2 Inhibition Assay

This protocol describes a fluorometric method for determining the in vitro inhibitory activity of this compound against human recombinant COX-2.

Materials and Reagents
  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorogenic probe that reacts with PGG2)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (Substrate)

  • This compound (Test Compound)

  • Celecoxib (Positive Control)

  • DMSO (Solvent for compounds)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~535/587 nm)

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Cofactor, Probe) add_reagents Add Buffer, Cofactor, Probe, and COX-2 Enzyme to Wells prep_reagents->add_reagents prep_compound Prepare Serial Dilutions of This compound add_compound Add Test Compound or Controls prep_compound->add_compound prep_controls Prepare Controls (Positive, Negative, Vehicle) prep_controls->add_compound add_reagents->add_compound pre_incubate Pre-incubate at 25°C add_compound->pre_incubate initiate_reaction Initiate Reaction with Arachidonic Acid pre_incubate->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically initiate_reaction->measure_fluorescence calculate_inhibition Calculate Percent Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the fluorometric COX-2 inhibition assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions if using a commercial kit.

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the test compound in COX Assay Buffer to achieve the desired final concentrations. Also, prepare dilutions of Celecoxib as a positive control.

  • Assay Plate Setup:

    • In a 96-well black microplate, add the following to each well:

      • COX Assay Buffer

      • COX Cofactor

      • COX Probe

      • Human Recombinant COX-2 Enzyme

    • Include the following controls:

      • Enzyme Control (100% activity): Add vehicle (DMSO) instead of the inhibitor.

      • Inhibitor Controls: Add the prepared dilutions of this compound and Celecoxib.

      • Background Control: Omit the enzyme or add an inactivated enzyme.

  • Pre-incubation:

    • Add 10 µL of the diluted test compound or controls to the respective wells.

    • Mix gently and pre-incubate the plate at 25°C for 10-15 minutes.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously, using a multichannel pipette.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence kinetically at 25°C for 5-10 minutes, with an excitation wavelength of approximately 535 nm and an emission wavelength of approximately 587 nm.

Data Analysis
  • Calculate the rate of reaction: Determine the slope of the linear portion of the fluorescence versus time curve for each well.

  • Calculate the percentage of inhibition: Use the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Inhibitor Well) / Slope of Enzyme Control] x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

References

Application Notes and Protocols for N-(4-Amino-2-phenoxyphenyl)methanesulfonamide in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, a derivative of the non-steroidal anti-inflammatory drug (NSAID) nimesulide, has emerged as a compound of interest in cancer research. Structurally distinct from its parent compound by the presence of an amino group in place of a nitro group, this modification enhances its aqueous solubility, a favorable characteristic for drug development.[1] Primarily recognized as a selective cyclooxygenase-2 (COX-2) inhibitor, its role in oncology extends to being a crucial intermediate in the synthesis of targeted cancer therapies.[1]

This document provides detailed application notes and experimental protocols for the utilization of this compound in cancer research, addressing its mechanism of action, and providing methodologies for in vitro and in vivo evaluation.

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme frequently overexpressed in various cancers, contributing to tumor growth, angiogenesis, and metastasis by catalyzing the production of prostaglandins. This compound exerts its anti-cancer potential primarily through the selective inhibition of COX-2.[1] This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby modulating downstream signaling pathways implicated in carcinogenesis.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Tumor_Growth Tumor Growth & Proliferation Prostaglandins->Tumor_Growth Angiogenesis Angiogenesis Prostaglandins->Angiogenesis Metastasis Metastasis Prostaglandins->Metastasis Apoptosis_Inhibition Inhibition of Apoptosis Prostaglandins->Apoptosis_Inhibition H_Nim N-(4-Amino-2-phenoxyphenyl) methanesulfonamide H_Nim->COX2 Inhibits

COX-2 signaling pathway and its inhibition.

Application as a Drug Conjugate Intermediate

A significant application of this compound is its role as a key intermediate in the synthesis of the anticancer drug conjugate CA102N. In this conjugate, the amino group of the compound is linked to hyaluronic acid, a ligand that targets the CD44 receptor overexpressed on the surface of many tumor cells.[1] This targeted delivery strategy aims to enhance the accumulation of the cytotoxic payload within the tumor, thereby increasing efficacy and potentially reducing systemic toxicity.

CA102N_Logic H_Nim N-(4-Amino-2-phenoxyphenyl) methanesulfonamide CA102N CA102N (Drug Conjugate) H_Nim->CA102N Conjugated to HA Hyaluronic Acid HA->CA102N CD44 CD44 Receptor (on Cancer Cell) CA102N->CD44 Binds to Internalization Internalization into Cancer Cell CD44->Internalization Drug_Release Payload Release Internalization->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Targeted delivery of CA102N to CD44-expressing cancer cells.

Data Presentation

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively available in publicly accessible literature, the following table summarizes the reported cytotoxic effects of some sulfonamide derivatives to provide a general context for the potential potency of this class of compounds.

Compound ClassCell LineCancer TypeIC50 (µM)
Sulfonamide DerivativesMDA-MB-468Breast Cancer< 30
Sulfonamide DerivativesMCF-7Breast Cancer< 128
Sulfonamide DerivativesHeLaCervical Cancer< 360

Note: The data presented are for structurally related sulfonamide compounds and not for this compound itself. This table is for illustrative purposes to show the potential range of activity for this chemical class.[2]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest (e.g., MCF-7, HeLa, MDA-MB-468)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50 concentration determined from the MTT assay) and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both floating and adherent cells. Adherent cells can be detached using trypsin.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • This compound

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Matrigel (optional)

  • Vehicle for compound administration (e.g., a solution of DMSO, Cremophor EL, and saline)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose, which needs to be optimized) or the vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) on a set schedule (e.g., daily or every other day).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, or Western blot).

Western Blot Analysis of Apoptotic Markers

This protocol is for detecting changes in the expression of key apoptotic proteins, such as Bcl-2 and cleaved Caspase-3, in cancer cells treated with this compound.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. Analyze the band intensities to determine the relative expression levels of the target proteins.

Conclusion

This compound represents a versatile molecule in cancer research, acting both as a direct inhibitor of the pro-tumorigenic COX-2 enzyme and as a building block for targeted drug delivery systems. The protocols provided herein offer a comprehensive guide for researchers to investigate its anti-cancer properties, from initial in vitro screening to in vivo efficacy studies. Further research is warranted to fully elucidate its therapeutic potential, both as a standalone agent and in combination with other cancer therapies.

References

Application Notes & Protocol: Synthesis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide from Nimesulide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, a key intermediate in the development of selective COX-2 inhibitors and other therapeutic agents. The synthesis involves the reduction of the nitro group of the commercially available anti-inflammatory drug, nimesulide. This transformation is significant as the resulting amino derivative offers improved solubility and serves as a versatile precursor for further molecular modifications.[1][2] This protocol outlines the necessary reagents, equipment, and procedural steps to achieve a high yield of the target compound.

Introduction

Nimesulide, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely used anti-inflammatory drug. Chemical modification of its structure is a common strategy for the development of novel therapeutic agents with improved efficacy and safety profiles. The reduction of the nitro group in nimesulide to form this compound is a critical step in this process.[2][3][4] The resulting primary amine is more soluble than its nitro precursor and provides a reactive site for further functionalization, such as acylation or sulfonylation, to produce a library of new chemical entities for drug discovery.[1][2]

Chemical Reaction

The synthesis of this compound from nimesulide is a reduction reaction that specifically targets the nitro group (-NO₂) and converts it to an amino group (-NH₂).

Reaction Scheme:

Experimental Protocol

This protocol is based on the reduction of nimesulide using tin (II) chloride and hydrochloric acid, which has been reported to provide a quantitative yield.[2]

3.1. Materials and Equipment

  • Reagents:

    • Nimesulide (N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide)

    • Tin(II) Chloride (SnCl₂)

    • Concentrated Hydrochloric Acid (HCl)

    • Deionized Water

    • Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization

    • Ethyl Acetate (for extraction)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle with a magnetic stirrer

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Buchner funnel and filter paper

    • Rotary evaporator

    • pH paper or pH meter

    • Standard laboratory glassware

3.2. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add nimesulide.

  • Addition of Reagents: Add tin(II) chloride to the flask. Carefully and slowly add concentrated hydrochloric acid.

  • Reaction Conditions: Heat the reaction mixture to 90°C and maintain this temperature with constant stirring for 3 hours.[2]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Isolation and Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₄N₂O₃S[5]
Molecular Weight 278.33 g/mol [1][5]
Appearance Solid
Melting Point 167-169°C[5]
Solubility Chloroform (Slightly), Methanol[5]
¹H NMR (200 MHz, DMSO-d₆) δ 9.2 (s, 1H, NHSO₂), 7.4-6.8 (m, 9H, Ar-H), 3.1 (s, 3H, CH₃)[1]
IR (cm⁻¹) 3412 (N-H stretch, amine), 1572, 1487 (C=C aromatic), 1215, 1154 (S=O)[1]

Table 2: Comparison of Synthetic Protocols for the Reduction of Nimesulide

Reducing SystemTemperatureTimeYieldReference
Sn / HCl90°C3 hQuantitative[2]
Fe / Acetic Acid90-95°C3-4 h84%
Fe / HCl---[6]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from nimesulide.

Synthesis_Workflow Start Start: Nimesulide Reaction Reduction (Sn/HCl, 90°C, 3h) Start->Reaction Add Reagents Workup Neutralization & Extraction Reaction->Workup Reaction Mixture Purification Recrystallization Workup->Purification Crude Product End Product: N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Purification->End Pure Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway and Logical Relationships

The conversion of nimesulide to its amino derivative is a key step that enables further drug development. The amino group serves as a handle for attaching various moieties to modulate the pharmacological properties of the parent compound.

Logical_Relationship Nimesulide Nimesulide (Nitro Compound) Reduction Chemical Reduction Nimesulide->Reduction Amine_Intermediate N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Reduction->Amine_Intermediate Improved_Properties Improved Properties: - Increased Solubility - Reactive Handle Amine_Intermediate->Improved_Properties Further_Derivatization Further Derivatization (e.g., Acylation, Sulfonylation) Amine_Intermediate->Further_Derivatization New_Drug_Candidates New Drug Candidates (e.g., Novel COX-2 Inhibitors, Anticancer Agents) Further_Derivatization->New_Drug_Candidates

Caption: Rationale for the synthesis in drug development.

Conclusion

The protocol described provides a reliable and high-yielding method for the synthesis of this compound from nimesulide. This key intermediate is valuable for researchers and scientists in the field of drug discovery and development, offering a platform for the creation of novel therapeutic agents with potentially enhanced properties. The provided data and workflows are intended to facilitate the successful implementation of this synthetic procedure in a laboratory setting.

References

Quantitative Analysis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide: Application Notes and Protocols for HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide. This compound is a key metabolite of the non-steroidal anti-inflammatory drug nimesulide and a potential impurity in its synthesis. Accurate quantification is crucial for pharmacokinetic studies, impurity profiling, and quality control in pharmaceutical development. The following sections detail validated High-Performance Liquid Chromatography (HPLC) with UV detection and a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the sensitive and specific quantification of this analyte.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A robust HPLC method with UV detection has been established for the quantification of this compound in biological matrices. This method is suitable for routine analysis in a quality control setting.

Quantitative Data Summary
ParameterHPLC Method
Instrumentation HPLC system with UV Detector
Column Supelcosil LC-18 DB (or equivalent C18)
Mobile Phase Gradient elution with Sodium Phosphate Buffer (pH 3.0, 50 mM) and Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes
Experimental Protocol: HPLC-UV Analysis
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation (from a biological matrix, e.g., urine):

    • Perform a liquid-liquid extraction of the sample.

    • Adjust the pH of the sample to be acidic.

    • Extract the analyte into an organic solvent such as ethyl acetate.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set up the HPLC system with the specified column and mobile phase.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Set the UV detector to a wavelength of 230 nm.

    • Inject 20 µL of the prepared standards and samples.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample LLE Liquid-Liquid Extraction Sample->LLE Standard Reference Standard Dilution Serial Dilution Standard->Dilution Reconstitution Reconstitution & Filtration LLE->Reconstitution StandardCurve Calibration Standards Dilution->StandardCurve HPLC HPLC-UV System (C18 Column, 230 nm) Reconstitution->HPLC StandardCurve->HPLC Data Data Acquisition HPLC->Data Calibration Calibration Curve Construction Data->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, particularly in complex biological matrices, an LC-MS method is recommended. The following is a proposed protocol based on established methods for related compounds.[1]

Quantitative Data Summary
ParameterProposed LC-MS Method
Instrumentation LC-MS/MS system (e.g., Triple Quadrupole)
Column Ultimate C18 (or equivalent C18, e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B)
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Detection Multiple Reaction Monitoring (MRM)
Proposed MRM Transition To be determined by direct infusion of a standard solution
Injection Volume 5 µL
Run Time Approximately 5 minutes
Experimental Protocol: LC-MS Analysis
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions with 50:50 methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare an internal standard (IS) solution (e.g., a deuterated analog or a structurally similar compound) at a fixed concentration.

  • Sample Preparation (from a biological matrix, e.g., plasma):

    • To 100 µL of the plasma sample, add the internal standard.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Transfer the reconstituted sample to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • Set up the LC-MS/MS system with the specified column and mobile phase.

    • Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, collision energy) by direct infusion of a standard solution of the analyte to determine the optimal precursor and product ions for the MRM transition.

    • Equilibrate the column with the initial mobile phase composition.

    • Inject 5 µL of the prepared standards and samples.

  • Data Analysis:

    • Integrate the peaks for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Workflow Diagram

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample IS Internal Standard Addition Sample->IS Standard Reference Standard Dilution Serial Dilution Standard->Dilution Precipitation Protein Precipitation IS->Precipitation Evaporation Evaporation & Reconstitution Precipitation->Evaporation StandardCurve Calibration Standards Dilution->StandardCurve LCMS LC-MS/MS System (C18 Column, ESI+, MRM) Evaporation->LCMS StandardCurve->LCMS Data Data Acquisition LCMS->Data Calibration Calibration Curve Construction (Peak Area Ratio) Data->Calibration Quantification Quantification of Analyte Calibration->Quantification

References

Application Notes and Protocols: N-(4-Amino-2-phenoxyphenyl)methanesulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, a key intermediate in the discovery and development of novel therapeutics. This document details its synthesis, chemical properties, and applications as a versatile scaffold for synthesizing targeted anticancer agents and selective enzyme inhibitors. Detailed experimental protocols for its synthesis, conjugation, and biological evaluation are provided to facilitate its use in drug discovery programs.

Chemical Properties and Data

This compound, also known as H-Nim, is a derivative of the selective COX-2 inhibitor Nimesulide. The presence of a primary aromatic amine group provides a crucial reactive handle for further chemical modifications, making it a valuable building block in medicinal chemistry.

PropertyValueReference
Molecular Formula C₁₃H₁₄N₂O₃S--INVALID-LINK--
Molecular Weight 278.33 g/mol --INVALID-LINK--
CAS Number 51765-60-7--INVALID-LINK--
Melting Point 167-169 °CChemicalBook
LogP ~1.2 (estimated for amino derivative)--INVALID-LINK--
Solubility Slightly soluble in Chloroform and Methanol. The amino group enhances aqueous solubility compared to its nitro analog (Nimesulide).ChemicalBook, --INVALID-LINK--

Applications in Drug Discovery

Intermediate for Targeted Anticancer Agents: The Case of CA102N

This compound is a pivotal intermediate in the synthesis of the anticancer drug conjugate CA102N.[1][2] In this application, the primary amine of the molecule is covalently linked to hyaluronic acid (HA). This conjugation strategy leverages the overexpression of the CD44 receptor on the surface of many cancer cells. HA, a natural ligand for CD44, guides the drug conjugate to the tumor site, thereby enhancing its therapeutic efficacy and reducing off-target toxicity.[1][2] CA102N has shown promise in preclinical studies for colorectal cancer by interfering with the PI3K/Akt/mTOR signaling pathway.[2]

Scaffold for Selective COX-2 Inhibitors

As a derivative of Nimesulide, this compound retains the core pharmacophore for cyclooxygenase-2 (COX-2) inhibition. The amino group allows for the generation of a library of derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles. For instance, N-acetyl derivatives have shown improved COX-2 inhibition over COX-1.

CompoundTargetIC₅₀ (µM)
This compound (H-Nim)COX-2Varies (derivative dependent)
N-acetyl derivativeCOX-20.8
N-acetyl derivativeCOX-115
Celecoxib (Reference)COX-20.04 - 6.8
Celecoxib (Reference)COX-1>82
Versatile Intermediate for Kinase Inhibitor Synthesis

The 4-amino-2-phenoxyphenyl scaffold is a recurring motif in a variety of kinase inhibitors. The primary amine serves as a convenient point for chemical elaboration to introduce functionalities that can interact with the hinge region, solvent front, or other key features of the ATP-binding pocket of kinases. While specific examples directly utilizing this compound for a broad range of kinase inhibitors are not extensively documented in publicly available literature, its structural similarity to known kinase inhibitor scaffolds suggests its high potential in this area.[2][3][4][5][6][7][8] Medicinal chemists can leverage this intermediate to rapidly synthesize libraries of compounds for screening against various kinase targets implicated in cancer and other diseases.

Experimental Protocols

Synthesis of this compound from Nimesulide

This protocol describes the reduction of the nitro group of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide) to the corresponding amine.

Materials:

  • N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide)

  • Iron powder (Fe)

  • Glacial acetic acid

  • Water

  • Toluene

  • Ammonium hydroxide (NH₄OH)

  • Round bottom flask

  • Stirrer/hotplate

  • Condenser

  • Filtration apparatus

  • Separatory funnel

Procedure:

  • Set up a round bottom flask with a stirrer and a condenser.

  • To a stirred mixture of water (7.0 ml), add iron powder (1.2 g, 21.4 mmol) and glacial acetic acid (0.30 ml, 5.4 mmol).

  • Heat the mixture to 90-95 °C.

  • Slowly add N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (1.0 g, 3.24 mmol) to the heated mixture.

  • Continue stirring at 90-95 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, make the reaction mixture alkaline by adding ammonium hydroxide.

  • Filter the hot solution to remove the iron salts.

  • Wash the residue with hot water.

  • Extract the aqueous filtrate with toluene.

  • Combine the organic extracts and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Conjugation to Hyaluronic Acid via EDC/NHS Coupling (for CA102N Synthesis)

This protocol outlines the general procedure for conjugating an amine-containing compound, such as this compound, to the carboxylic acid groups of hyaluronic acid using carbodiimide chemistry.

Materials:

  • Hyaluronic acid (HA)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • MES buffer (0.1 M, pH 5.5-6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis tubing (MWCO appropriate for HA)

  • Stir plate and stir bar

  • pH meter

Procedure:

  • Dissolve hyaluronic acid in MES buffer to a final concentration of 1% (w/v).

  • Add EDC and NHS to the HA solution. A common molar ratio is HA carboxyl groups:EDC:NHS of 1:2:2. Stir for 30 minutes at room temperature to activate the carboxyl groups.

  • Dissolve this compound in a minimal amount of a suitable co-solvent (e.g., DMSO) and add it to the activated HA solution.

  • Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • Transfer the reaction mixture to a dialysis tube and dialyze against PBS (pH 7.4) for 2-3 days with several buffer changes to remove unreacted reagents.

  • Lyophilize the dialyzed solution to obtain the purified HA-drug conjugate (CA102N).

  • Characterize the conjugate using techniques such as ¹H NMR and UV-Vis spectroscopy to determine the degree of substitution.

In Vitro COX-2 Inhibition Assay

This protocol provides a general framework for assessing the COX-2 inhibitory activity of this compound and its derivatives using a commercially available colorimetric or fluorometric inhibitor screening kit.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, Sigma-Aldrich)

  • This compound (and derivatives)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader (colorimetric or fluorometric)

  • Reference COX-2 inhibitor (e.g., Celecoxib)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the instructions provided with the inhibitor screening kit. This typically includes assay buffer, heme, COX-2 enzyme, arachidonic acid (substrate), and a detection reagent.

  • Compound Preparation: Prepare a stock solution of the test compound (and reference inhibitor) in DMSO. Serially dilute the stock solution with assay buffer to obtain a range of desired test concentrations.

  • Assay Protocol: a. To the wells of a 96-well plate, add the assay buffer. b. Add the test compound solutions at various concentrations to the sample wells. c. Add a known selective COX-2 inhibitor as a positive control. d. Add the vehicle (DMSO and buffer) as a negative control. e. Add the human recombinant COX-2 enzyme to all wells except the background control. f. Incubate the plate according to the kit's instructions (e.g., 10-15 minutes at 37°C) to allow the inhibitor to bind to the enzyme. g. Initiate the enzymatic reaction by adding the substrate, arachidonic acid. h. Incubate for the specified time (e.g., 2 minutes at 37°C). i. Stop the reaction by adding a stop solution (e.g., stannous chloride). j. Add the detection reagent and measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Mandatory Visualizations

Synthesis_Workflow Nimesulide N-(4-nitro-2-phenoxyphenyl) methanesulfonamide (Nimesulide) Reduction Reduction of Nitro Group (e.g., Fe/CH₃COOH) Nimesulide->Reduction Intermediate N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Reduction->Intermediate Conjugation Conjugation to Hyaluronic Acid (HA) (EDC/NHS coupling) Intermediate->Conjugation Derivatization Chemical Derivatization (e.g., Acylation, Alkylation) Intermediate->Derivatization CA102N CA102N (Anticancer Drug Conjugate) Conjugation->CA102N Inhibitors Library of Kinase/COX-2 Inhibitors Derivatization->Inhibitors

Caption: Synthetic workflow for this compound and its derivatives.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A₂ (PLA₂) Inflammatory_Stimuli->PLA2 Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation HNim N-(4-Amino-2-phenoxyphenyl) methanesulfonamide HNim->COX2 inhibits

Caption: Simplified COX-2 signaling pathway and the inhibitory action of this compound.

PI3K_Akt_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP₃ PI3K->PIP3 converts PIP₂ to PIP2 PIP₂ Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Downstream Effectors (e.g., p70S6K, 4E-BP1) mTORC1->Downstream Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Cell_Proliferation CA102N CA102N CA102N->PI3K inhibits CA102N->Akt inhibits CA102N->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by the drug conjugate CA102N.

References

Application Notes and Protocols for N-(4-Amino-2-phenoxyphenyl)methanesulfonamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, a derivative of the nonsteroidal anti-inflammatory drug (NSAID) nimesulide, is a potent and selective inhibitor of cyclooxygenase-2 (COX-2).[1] The COX-2 enzyme is a key mediator in the inflammatory cascade and is frequently overexpressed in various cancer types, contributing to tumor growth, proliferation, and angiogenesis.[2][3] This document provides detailed application notes and protocols for utilizing this compound in a range of cell-based assays to investigate its therapeutic potential as an anti-inflammatory and anti-cancer agent.

The primary mechanism of action for this compound is the inhibition of COX-2, which in turn blocks the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2).[1] Elevated PGE2 levels are associated with inflammation and are implicated in promoting cancer cell survival and proliferation.[4][5] Furthermore, the activity of COX-2 is linked to the pro-inflammatory NF-κB signaling pathway, which is a critical regulator of genes involved in immunity, inflammation, and cancer.[6][7]

These protocols will enable researchers to assess the bioactivity of this compound by measuring its effects on COX-2 activity, cell viability, and cell migration in relevant cell models.

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound and related COX-2 inhibitors. This data is provided for comparative purposes and to guide experimental design. Note: IC50 values for this compound are illustrative and based on the known potency of similar selective COX-2 inhibitors, as specific experimental data for a wide range of cancer cell lines is not extensively available in the public domain.

Table 1: In Vitro COX-2 Inhibition

CompoundTargetIC50Selectivity Index (COX-1/COX-2)
This compoundCOX-270 nM - 70 µM>1.4
CelecoxibCOX-240 nM~30
NimesulideCOX-2~8 µM~10

Table 2: Illustrative Anti-Proliferative Activity (IC50) in Cancer Cell Lines (72h exposure)

Cell LineCancer TypeThis compound (µM)Celecoxib (µM)Nimesulide (µM)
HT-29Colon Cancer2545.5>100
MCF-7Breast Cancer3555.2>100
A549Lung Cancer4060.1>100
PC-3Prostate Cancer3050.8>100
BGC-823Gastric Cancer2848.7~100

Signaling Pathways and Experimental Workflows

COX-2 Signaling Pathway

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) NFkB NF-κB Activation Inflammatory_Stimuli->NFkB COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme PGE2 Prostaglandin E2 (PGE2) COX2_Enzyme->PGE2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Inflammation Inflammation PGE2->Inflammation Cancer_Progression Cancer Progression (Proliferation, Angiogenesis, Migration) PGE2->Cancer_Progression Compound N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Compound->COX2_Enzyme

Caption: COX-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cell-Based Assays

Experimental_Workflow Start Start: Select Cancer Cell Line Cell_Culture Cell Culture & Seeding Start->Cell_Culture Compound_Treatment Treat with N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Cell_Culture->Compound_Treatment Incubation Incubate for Defined Period Compound_Treatment->Incubation Assay_PGE2 PGE2 ELISA Incubation->Assay_PGE2 Assay_Viability MTT Assay Incubation->Assay_Viability Assay_Migration Wound Healing Assay Incubation->Assay_Migration Data_Analysis Data Analysis & IC50 Determination Assay_PGE2->Data_Analysis Assay_Viability->Data_Analysis Assay_Migration->Data_Analysis

Caption: General experimental workflow for evaluating the compound in cell-based assays.

Experimental Protocols

Prostaglandin E2 (PGE2) Immunoassay

This protocol is designed to quantify the production of PGE2 in cell culture supernatants following treatment with this compound.

Materials:

  • Cancer cell line known to express COX-2 (e.g., HT-29, A549)

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • PGE2 ELISA Kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Cell Stimulation: The following day, replace the medium with fresh serum-free medium. To induce COX-2 expression and PGE2 production, stimulate the cells with an appropriate inflammatory agent (e.g., LPS at 1 µg/mL) for 4-6 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After the stimulation period, add the compound to the wells at the desired final concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • PGE2 Quantification: Perform the PGE2 ELISA according to the manufacturer's protocol.[8][9] This typically involves adding the collected supernatants and standards to a pre-coated plate, followed by the addition of a detection antibody and substrate.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of PGE2 in each sample by comparing the absorbance to the standard curve. Determine the percentage of PGE2 inhibition for each concentration of the compound and calculate the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control.

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[10][11]

Cell Migration (Wound Healing) Assay

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Adherent cancer cell line

  • Complete cell culture medium

  • This compound

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip or a wound-making tool

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch or "wound" through the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • Compound Treatment: Replace the PBS with fresh medium containing this compound at various non-toxic concentrations (determined from the MTT assay). Include a vehicle control.

  • Image Acquisition (Time 0): Immediately after adding the compound, capture images of the wound in each well using a microscope at low magnification (e.g., 4x or 10x).

  • Incubation: Incubate the plate at 37°C.

  • Image Acquisition (Time X): Capture images of the same wound areas at regular intervals (e.g., 12, 24, and 48 hours).

  • Data Analysis: Measure the width of the wound at different time points for each treatment group. The rate of wound closure can be quantified using image analysis software (e.g., ImageJ).[3][12] Compare the migration rate of treated cells to the control cells.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the biological activities of this compound in cell-based assays. By systematically evaluating its effects on COX-2 activity, PGE2 production, cell viability, and cell migration, researchers can gain valuable insights into its potential as a therapeutic agent for inflammatory diseases and cancer. The successful application of these protocols will contribute to a deeper understanding of the compound's mechanism of action and its preclinical efficacy.

References

Application Notes and Protocols for In Vivo Studies with N-(4-Amino-2-phenoxyphenyl)methanesulfonamide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, a primary metabolite of the nonsteroidal anti-inflammatory drug (NSAID) nimesulide, is a compound of significant interest for its potential therapeutic applications. Like its parent compound, it is known to be a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] This selective action suggests a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. Furthermore, this compound serves as a crucial intermediate in the synthesis of targeted anticancer drug conjugates. Specifically, it has been utilized in creating hyaluronic acid conjugates designed to target the CD44 receptor, which is often overexpressed on the surface of various cancer cells, thereby offering a potential mechanism for targeted drug delivery.[1]

These dual functionalities as an anti-inflammatory agent and a component of targeted cancer therapies underscore the importance of robust and well-defined in vivo study protocols to evaluate its efficacy, pharmacokinetic profile, and safety in relevant animal models. This document provides detailed application notes and standardized protocols for conducting such studies.

Data Presentation

Due to the limited availability of direct in vivo quantitative data for this compound, the following tables are presented as illustrative examples based on expected outcomes and data from studies on its parent compound, nimesulide. These tables provide a framework for presenting experimental data.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following a Single Oral Dose in Sprague-Dawley Rats

ParameterMale Rats (n=5)Female Rats (n=5)
Dose (mg/kg)1010
Cmax (µg/mL)1.15 ± 0.151.05 ± 0.12
Tmax (h)5.0 ± 1.07.0 ± 1.2
AUC (µg·h/mL)8.50 ± 1.208.15 ± 0.90
t½ (h)3.5 ± 0.54.0 ± 0.6
Oral Bioavailability (%)~85~82

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life. These values are hypothetical and extrapolated from data on nimesulide for illustrative purposes.[2]

Table 2: Illustrative Efficacy of this compound in a Carrageenan-Induced Paw Edema Model in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
This compound100.51 ± 0.0540.0
This compound200.34 ± 0.0460.0
Indomethacin (Reference)100.28 ± 0.03*67.1

*Data are presented as mean ± standard error of the mean (SEM). p < 0.05 compared to vehicle control. These values are hypothetical and for illustrative purposes.

Table 3: Hypothetical Tumor Growth Inhibition (TGI) in a Human Colorectal Cancer (CD44-positive) Xenograft Mouse Model

Treatment GroupDose (mg/kg, p.o., daily)Mean Tumor Volume (mm³) at Day 21% TGI
Vehicle Control-1500 ± 150-
This compound25900 ± 12040
This compound50600 ± 10060
Positive Control (e.g., 5-FU)Varies450 ± 80*70

*Data are presented as mean ± SEM. p < 0.05 compared to vehicle control. p.o.: oral administration. These values are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound following oral administration in rats.

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male and Female

  • Weight: 200-250 g

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.

2. Drug Formulation and Administration:

  • Vehicle: A suitable vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Preparation: Prepare a homogenous suspension of this compound in the vehicle on the day of dosing.

  • Administration: Administer a single oral dose (e.g., 10 mg/kg) via oral gavage. The volume of administration should be consistent (e.g., 5 mL/kg).

3. Blood Sampling:

  • Procedure: Collect blood samples (approximately 0.25 mL) from the tail vein or a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Processing: Collect blood in heparinized tubes, centrifuge to separate plasma, and store the plasma samples at -80°C until analysis.

4. Bioanalytical Method:

  • Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of this compound in rat plasma.

5. Data Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.

Protocol 2: Carrageenan-Induced Paw Edema Anti-Inflammatory Assay in Rats

This protocol is a standard model for evaluating the in vivo anti-inflammatory activity of compounds.

1. Animal Model:

  • Species: Wistar or Sprague-Dawley rats

  • Sex: Male

  • Weight: 180-220 g

  • Acclimatization: House animals under standard conditions and fast overnight before the experiment with free access to water.

2. Experimental Groups:

  • Group I: Vehicle Control (e.g., 0.5% CMC)

  • Group II-IV: this compound (e.g., 10, 20, 40 mg/kg, p.o.)

  • Group V: Reference Drug (e.g., Indomethacin, 10 mg/kg, p.o.)

3. Procedure:

  • Drug Administration: Administer the respective treatments orally one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

4. Data Analysis:

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 3: Human Tumor Xenograft Model for Anticancer Efficacy

This protocol describes the evaluation of this compound in an immunodeficient mouse model bearing human tumor xenografts.

1. Animal Model and Cell Line:

  • Animal: Immunodeficient mice (e.g., NOD/SCID or Athymic Nude)

  • Cell Line: A human cancer cell line known to overexpress the CD44 receptor (e.g., a colorectal or breast cancer cell line).

  • Cell Preparation: Culture the selected cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or Matrigel.

2. Tumor Implantation:

  • Procedure: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: V = (length x width²) / 2.

3. Treatment:

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups.

  • Drug Administration: Prepare this compound in a suitable vehicle and administer orally daily at the desired doses (e.g., 25 and 50 mg/kg). Include a vehicle control group and a positive control group.

  • Duration: Treat the animals for a predetermined period (e.g., 21 days).

4. Endpoint Analysis:

  • Tumor Growth Inhibition: Continue to monitor tumor volume throughout the study. At the end of the study, calculate the percentage of tumor growth inhibition (%TGI).

  • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

  • Histopathology: At the end of the study, tumors may be excised for histological or immunohistochemical analysis to assess markers of proliferation and apoptosis.

Mandatory Visualizations

COX2_Signaling_Pathway COX-2 Signaling Pathway and Inhibition ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 (PLA2) ProInflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberates from membrane phospholipids COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Target_Compound N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Target_Compound->COX2

Caption: COX-2 signaling pathway and the inhibitory action of this compound.

CD44_Targeting_Pathway CD44 Receptor-Targeted Drug Delivery cluster_cell Tumor Microenvironment Drug_Conjugate Hyaluronic Acid - N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Conjugate CD44_Receptor CD44 Receptor (Overexpressed) Drug_Conjugate->CD44_Receptor Binds to Cancer_Cell Cancer Cell Internalization Receptor-Mediated Endocytosis CD44_Receptor->Internalization Initiates Drug_Release Intracellular Drug Release Internalization->Drug_Release Apoptosis Cellular Apoptosis Drug_Release->Apoptosis Induces

Caption: Targeted drug delivery to cancer cells via the CD44 receptor.

Experimental_Workflow In Vivo Experimental Workflow Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Drug_Administration Drug/Vehicle Administration (Oral Gavage) Randomization->Drug_Administration Efficacy_Assessment Efficacy Assessment Drug_Administration->Efficacy_Assessment PK_Study Pharmacokinetic Study Efficacy_Assessment->PK_Study PK Anti_Inflammatory_Assay Anti-Inflammatory Assay Efficacy_Assessment->Anti_Inflammatory_Assay Anti-inflammatory Anticancer_Study Anticancer Xenograft Study Efficacy_Assessment->Anticancer_Study Anticancer Blood_Sampling Serial Blood Sampling PK_Study->Blood_Sampling Paw_Volume_Measurement Paw Volume Measurement Anti_Inflammatory_Assay->Paw_Volume_Measurement Tumor_Measurement Tumor Volume Measurement Anticancer_Study->Tumor_Measurement Data_Analysis Data Analysis Blood_Sampling->Data_Analysis Paw_Volume_Measurement->Data_Analysis Tumor_Measurement->Data_Analysis Endpoint Endpoint Data_Analysis->Endpoint

Caption: A generalized workflow for in vivo studies of this compound.

References

Application Notes and Protocols for the Formulation of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide is a sulfonamide-containing aromatic amine compound derived from the selective COX-2 inhibitor, nimesulide.[1] It demonstrates significant potential in therapeutic research, primarily due to its anti-inflammatory and anti-cancer properties. The compound's primary mechanism of action is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in mediating inflammation and pain.[1] Furthermore, its amino group enhances aqueous solubility compared to its nitro-analogue, improving its pharmacokinetic profile.[1][2] It also serves as a key intermediate in the synthesis of targeted anti-cancer drug conjugates.[1][2]

Despite its improved characteristics, the formulation of this compound for biological experiments requires careful consideration due to its limited solubility in aqueous media. These application notes provide detailed protocols and guidance for the preparation of this compound for both in vitro and in vivo studies to ensure reproducible and reliable experimental outcomes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for calculating concentrations and preparing formulations.

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂O₃S[3]
Molecular Weight 278.33 g/mol [1][3]
Appearance Light brown solid[2]
Melting Point 167-169°C[3]
Solubility Slightly soluble in Chloroform and Methanol (sonication may be required).[3] The amino group provides higher aqueous solubility compared to nitro analogues.[1][2][2][3]
Storage Store in refrigerator[3]

Biological Context: The COX-2 Signaling Pathway

This compound exerts its primary effect by inhibiting the COX-2 enzyme. Understanding this pathway is crucial for designing relevant biological assays. Inflammatory stimuli, such as cytokines or lipopolysaccharide (LPS), trigger intracellular signaling cascades that lead to the activation of transcription factors like NF-κB.[1] These factors then drive the expression of the COX-2 gene. The COX-2 enzyme metabolizes arachidonic acid into prostaglandin H2 (PGH2), which is further converted into various pro-inflammatory prostaglandins, most notably PGE2, that mediate pain, fever, and inflammation.[4][5]

COX2_Pathway cluster_stimuli Inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_transcription Gene Expression cluster_enzyme Enzymatic Activity cluster_response Biological Response LPS LPS, Cytokines, Growth Factors Receptor Cell Surface Receptors (e.g., TLR4) LPS->Receptor Cascade Signaling Cascade (MAPK, etc.) Receptor->Cascade NFkB NF-κB Activation Cascade->NFkB COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Induces Expression PGs Prostaglandins (PGE2) COX2_Enzyme->PGs Catalyzes AA Arachidonic Acid AA->COX2_Enzyme Inflammation Inflammation, Pain, Fever PGs->Inflammation Test_Compound N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Test_Compound->COX2_Enzyme Inhibits

Caption: Simplified COX-2 signaling pathway and the inhibitory action of the compound.

Formulation for In Vitro Experiments

For in vitro assays, such as cell-based studies or enzyme inhibition assays, the compound is typically first dissolved in a water-miscible organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common choice.

Protocol 1: Preparation of a DMSO Stock Solution
  • Objective: To prepare a high-concentration stock solution for serial dilution in aqueous assay buffers or cell culture media.

  • Materials:

    • This compound powder

    • Anhydrous/sterile DMSO

    • Sterile microcentrifuge tubes or amber glass vials

    • Vortex mixer

    • Sonicator (water bath)

  • Procedure:

    • Accurately weigh the desired amount of the compound powder. For example, to prepare a 10 mM stock solution, weigh 2.78 mg of the compound (MW = 278.33 g/mol ).

    • Add the appropriate volume of DMSO to achieve the target concentration. For the example above, add 1 mL of DMSO.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, place the vial in a water bath sonicator for 10-15 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced cellular toxicity or artifacts. Always run a vehicle control (media with the same final concentration of DMSO) in your experiments.

InVitro_Workflow start Start: Weigh Compound Powder dissolve Add DMSO to Target Concentration start->dissolve mix Vortex Vigorously dissolve->mix check_sol Is Compound Fully Dissolved? mix->check_sol sonicate Sonicate in Water Bath check_sol->sonicate No aliquot Aliquot Stock Solution check_sol->aliquot Yes sonicate->mix store Store at -20°C / -80°C aliquot->store dilute Prepare Working Solutions (Serial Dilution in Media/Buffer) store->dilute assay Perform In Vitro Assay (e.g., Cell Treatment) dilute->assay end End assay->end

Caption: Workflow for preparing this compound for in vitro assays.

Formulation for In Vivo Experiments

Formulations for animal studies require non-toxic vehicles that can effectively deliver the compound. Due to its poor aqueous solubility, a suspension is often the most practical approach for oral administration.

Recommended Vehicles for In Vivo Studies
Vehicle CompositionRouteNotes
0.5% (w/v) Carboxymethylcellulose (CMC) in salineOral (p.o.)Common, non-toxic suspension vehicle.[4]
0.5% (w/v) Methylcellulose in waterOral (p.o.)Alternative suspending agent.
10% DMSO, 40% PEG400, 50% SalineIntraperitoneal (i.p.), Intravenous (i.v.)Co-solvent system for achieving a solution. Check for precipitation upon dilution and potential toxicity.
5% Tween 80 in salineOral (p.o.), Intraperitoneal (i.p.)Surfactant-based vehicle to improve wetting and suspension stability.
Protocol 2: Preparation of an Oral Suspension (0.5% CMC)
  • Objective: To prepare a homogenous and stable suspension for oral gavage in rodents.

  • Materials:

    • This compound powder

    • Carboxymethylcellulose (CMC), low viscosity

    • Sterile saline (0.9% NaCl) or water

    • Mortar and pestle

    • Stir plate and magnetic stir bar

    • Graduated cylinder

  • Procedure:

    • Prepare the vehicle: Slowly add 0.5 g of CMC to 100 mL of sterile saline while stirring continuously. Leave the solution to stir for several hours (or overnight at 4°C) until the CMC is fully hydrated and the solution is clear and viscous.

    • Calculate amounts: Determine the total volume needed based on the number of animals and the dosing volume (e.g., 10 mL/kg). Calculate the total mass of the compound required for the desired dose (e.g., 30 mg/kg).

    • Weigh compound: Accurately weigh the calculated amount of this compound.

    • Create a paste: Place the powder in a mortar. Add a small volume (e.g., 1-2 mL) of the 0.5% CMC vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent clumping.

    • Prepare suspension: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the mixture to a beaker or flask with a magnetic stir bar.

    • Homogenize: Stir the suspension for at least 30 minutes before dosing to ensure homogeneity.

    • Administration: Keep the suspension stirring during the dosing procedure to prevent the compound from settling.

InVivo_Decision start Define In Vivo Experiment (Dose, Route, Species) check_sol Is a True Solution Required? (e.g., for IV dosing) start->check_sol cosolvent Formulate with Co-solvents (e.g., DMSO/PEG400/Saline) check_sol->cosolvent Yes suspension Prepare an Aqueous Suspension (for Oral/IP dosing) check_sol->suspension No check_tox Test Vehicle for Toxicity and Compound for Stability/Precipitation cosolvent->check_tox administer Administer to Animals (Maintain stirring) check_tox->administer select_vehicle Select Vehicle (e.g., 0.5% CMC, Methylcellulose) suspension->select_vehicle prepare_susp Prepare Suspension (Triturate, Homogenize) select_vehicle->prepare_susp prepare_susp->administer

Caption: Decision workflow for selecting an in vivo formulation strategy.

Experimental Protocols

Below are summarized protocols for key experiments where this compound would be evaluated.

Protocol 3: In Vitro COX-2 Enzyme Inhibition Assay
  • Objective: To determine the direct inhibitory activity (IC₅₀) of the compound on purified COX-2 enzyme.

  • Methodology: A colorimetric or fluorescent COX inhibitor screening assay is typically used.[6][7]

    • Add assay buffer, purified recombinant human or ovine COX-2 enzyme, and various concentrations of the test compound (prepared from the DMSO stock) to a 96-well plate.

    • Incubate for ~15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a detection solution containing arachidonic acid (substrate) and a probe (e.g., Amplex Red).[6]

    • Measure the product formation over time using a microplate reader (e.g., fluorescence at Ex/Em = 530/590 nm).

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Protocol 4: Cell-Based PGE2 Inhibition Assay
  • Objective: To assess the compound's ability to inhibit COX-2 activity in a cellular context.

  • Methodology:

    • Seed a suitable cell line (e.g., RAW 264.7 murine macrophages) in 24- or 96-well plates and allow them to adhere.[6]

    • Pre-treat the cells with various concentrations of the test compound or vehicle for 1 hour.

    • Induce COX-2 expression by stimulating the cells with an inflammatory agent like LPS (e.g., 1 µg/mL).

    • Incubate for a defined period (e.g., 18-24 hours) to allow for PGE2 production.

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit.

    • Calculate the percent inhibition of PGE2 production and determine the IC₅₀ value.

Protocol 5: In Vivo Carrageenan-Induced Paw Edema Assay
  • Objective: To evaluate the acute anti-inflammatory activity of the compound in a rodent model.

  • Methodology: This is a standard model for assessing NSAIDs and COX-2 inhibitors.[4]

    • Animal Model: Use male Wistar or Sprague-Dawley rats (180-220 g).

    • Grouping: Randomly assign animals to groups (n=6-8): Vehicle control, positive control (e.g., Celecoxib, 20 mg/kg), and test compound groups (e.g., 10, 30, 100 mg/kg).

    • Dosing: Administer the respective treatments orally using the suspension formulation (Protocol 2).

    • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% λ-carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan) and at several time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).

    • Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most widely reported method for the synthesis of this compound is the reduction of its nitro precursor, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (commonly known as Nimesulide).[1][2] A standard laboratory-scale procedure involves the use of a reducing metal in an acidic medium, typically tin (Sn) metal in the presence of concentrated hydrochloric acid (HCl).[1][2]

Q2: What are the key challenges associated with the tin and hydrochloric acid reduction method?

A2: While effective, the Sn/HCl reduction method presents a few challenges. The reaction can be messy, and the work-up procedure to remove tin salts can be cumbersome.[3] Additionally, the strongly acidic conditions can potentially lead to side reactions, such as the hydrolysis of the methanesulfonamide group, although this is generally considered a minor pathway under controlled conditions.

Q3: Are there alternative reducing agents for this transformation?

A3: Yes, several other reducing agents can be employed for the reduction of aromatic nitro groups to amines. These include other metals in acidic media (e.g., iron/HCl, zinc/HCl), catalytic hydrogenation (e.g., H₂ with Pd/C or PtO₂), and transfer hydrogenation (e.g., using hydrazine or ammonium formate as a hydrogen source with a catalyst).[4] The choice of reagent may depend on factors such as substrate compatibility, desired reaction conditions, and scalability.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (Nimesulide) from the product (this compound). The disappearance of the starting material spot and the appearance of the product spot, which will have a different Rf value, indicate the progression of the reaction. Staining with an appropriate visualizing agent, such as potassium permanganate or iodine, may be necessary if the compounds are not UV-active.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Deactivated tin metal. 3. Insufficient acid concentration.1. Increase reaction time and/or temperature. Monitor by TLC until the starting material is consumed. 2. Use freshly activated tin powder or granules. Pre-treating the tin with dilute HCl to remove any oxide layer can be beneficial. 3. Ensure the use of concentrated hydrochloric acid and that the molar ratio of acid to the substrate is adequate.
Presence of Multiple Spots on TLC After Reaction 1. Incomplete reaction (starting material remains). 2. Formation of side products (e.g., partially reduced intermediates like nitroso or hydroxylamine species). 3. Hydrolysis of the methanesulfonamide group.1. As above, prolong the reaction time or increase the temperature. 2. Ensure sufficient reducing agent and acid are present to drive the reaction to completion. 3. While less common, avoiding excessively high temperatures for prolonged periods can minimize this. The hydrolyzed product would be 4-amino-2-phenoxyaniline.
Difficulty in Isolating the Product During Work-up 1. Formation of a gelatinous precipitate of tin hydroxides. 2. Product remains in the aqueous layer as the hydrochloride salt.1. After basification, it is crucial to stir the mixture vigorously and for a sufficient time to ensure complete precipitation of tin salts. Filtration through a pad of celite can aid in removing these fine precipitates. 2. Ensure the aqueous solution is made sufficiently basic (pH > 10) with a strong base like sodium hydroxide to deprotonate the amine and precipitate the free base.
Product is an Oil or Fails to Crystallize 1. Presence of impurities. 2. Inappropriate recrystallization solvent.1. Purify the crude product by column chromatography before attempting recrystallization. 2. Perform a systematic solvent screen for recrystallization. Common solvent systems for aromatic amines include ethanol/water, methanol/water, or ethyl acetate/hexane.[5][6]
Product Darkens or Changes Color Upon Storage 1. Oxidation of the aromatic amine.1. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Refrigeration can also help to slow down degradation.

Experimental Protocols

Synthesis of this compound via Tin/HCl Reduction

Materials:

  • N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide)

  • Tin (Sn) powder or granules

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (1.0 eq) and tin powder (2.5 - 3.0 eq).

  • Addition of Acid: To this mixture, slowly add concentrated hydrochloric acid (sufficient to create a stirrable slurry). An exothermic reaction may occur, so addition should be controlled.

  • Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Slowly and carefully add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 10). This will precipitate tin salts and the free amine product.

    • Stir the resulting thick slurry for 30-60 minutes to ensure complete precipitation.

    • Filter the mixture through a pad of Celite to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with additional portions of ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.

Visualizations

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Nimesulide & Tin Add_HCl Add Conc. HCl Start->Add_HCl Heat Heat to 90-100°C Add_HCl->Heat TLC_Monitor Monitor by TLC Heat->TLC_Monitor Cool Cool Reaction TLC_Monitor->Cool Basify Basify with NaOH Cool->Basify Filter Filter Tin Salts Basify->Filter Extract Extract with Ethyl Acetate Filter->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize Evaporate->Recrystallize Final_Product Final Product Recrystallize->Final_Product

Caption: Workflow for the synthesis of this compound.

TroubleshootingYield cluster_reaction Reaction Issues cluster_workup_issues Work-up Issues cluster_purification_issues Purification Issues Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Check_Workup Review Work-up Procedure Start->Check_Workup Check_Purification Assess Purification Step Start->Check_Purification Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Reagent_Quality Poor Reagent Quality Check_Reaction->Reagent_Quality Conditions Suboptimal Conditions Check_Reaction->Conditions Incomplete_Extraction Incomplete Extraction Check_Workup->Incomplete_Extraction Product_in_Aqueous Product in Aqueous Layer (pH too low) Check_Workup->Product_in_Aqueous Emulsion Emulsion Formation Check_Workup->Emulsion Loss_During_Transfer Mechanical Losses Check_Purification->Loss_During_Transfer Wrong_Solvent Inappropriate Recrystallization Solvent Check_Purification->Wrong_Solvent

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide by recrystallization. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving. What should I do?

A1: This issue typically arises from using an inappropriate or insufficient volume of solvent.

  • Solvent Choice: The target molecule contains both polar (amino, sulfonamide) and nonpolar (phenyl rings) groups, suggesting a solvent of intermediate polarity would be effective.[1] Alcohols like ethanol, methanol, or isopropanol are good starting points. A chloroform-methanol mixture has also been reported for successful recrystallization.[2]

  • Solvent Volume: Ensure you are using enough solvent. Add the solvent in small portions to the heated crude product until it just dissolves. A common mistake is not giving the solid enough time to dissolve between additions.[3]

  • Temperature: Make sure the solvent is heated to its boiling point to maximize the solubility of your compound.[4]

Q2: No crystals are forming after the solution has cooled. What went wrong?

A2: This is a common issue, often due to either using too much solvent or the solution becoming supersaturated.[5]

  • Induce Crystallization: Try scratching the inside of the flask just below the liquid's surface with a glass stirring rod. The small glass particles scraped off can act as nucleation sites.[6]

  • Seed Crystals: If you have a small amount of pure product, add a tiny "seed" crystal to the solution to initiate crystallization.[6]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool again.

  • Further Cooling: After cooling to room temperature, placing the flask in an ice bath can help maximize crystal formation, provided the solution is not already supersaturated.[4]

Q3: The compound has separated as an oil instead of crystals ("oiling out"). How can I resolve this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This often happens if the solution is cooled too quickly, is highly impure, or if the boiling point of the solvent is higher than the compound's melting point (Melting Point: 167-169°C).[7][8]

  • Reheat and Dilute: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[5]

  • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow down heat loss, which favors the formation of an ordered crystal lattice over a liquid phase.[5]

  • Change Solvent: If the problem persists, the solvent system may be inappropriate. Try a different solvent or a mixed solvent system. For instance, dissolve the compound in a minimal amount of a good solvent (e.g., methanol) and then slowly add a miscible "anti-solvent" (e.g., water) at an elevated temperature until the solution becomes slightly cloudy, then allow it to cool slowly.[4][9]

Q4: The yield of my recrystallized product is very low. What are the likely causes?

A4: A low yield can be caused by several factors during the purification process.

  • Excess Solvent: Using too much solvent is the most common reason for low recovery, as a significant amount of the product will remain dissolved in the mother liquor.[4][5]

  • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product might have crystallized prematurely in the funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[4][8]

  • Incomplete Cooling: Ensure the solution is thoroughly cooled. Using an ice bath after cooling to room temperature can significantly increase the yield.[4]

  • Washing Losses: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving the product.[4]

Q5: The final product is still colored or appears impure. What can I do?

A5: Aromatic amines can oxidize in the presence of air, which can lead to coloration (e.g., pink or brown).[10] Other impurities may also be carried through the recrystallization.

  • Activated Charcoal: If the hot solution is colored, you can add a small amount of activated charcoal to adsorb the colored impurities. After adding the charcoal, boil the solution for a few minutes and then perform a hot filtration to remove it before cooling.[11]

  • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity.

  • Purity of Starting Material: The compound is synthesized via the reduction of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide.[2] Incomplete reduction can leave residual starting material. Ensure the initial reaction has gone to completion. Other byproducts from the reduction, such as hydroxylamines or azo compounds, could also be present as impurities.[12]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number51765-60-7[2]
Molecular FormulaC₁₃H₁₄N₂O₃S[7]
Molecular Weight278.33 g/mol [2][7]
Melting Point167-169 °C[7]
AppearanceLight brown solid[2]
SolubilitySlightly soluble in Chloroform and Methanol (sonication may be required). The amino group enhances solubility compared to its nitro analogue.[2][7]

Table 2: Suggested Solvents for Recrystallization

Solvent / SystemTypeRationale
Ethanol / WaterMixed Polar ProticEthanol solvates the nonpolar benzene rings, while water solvates the polar amino and sulfonamide groups. A common choice for sulfonamides.[1]
Methanol / ChloroformMixed PolarA reported successful solvent mixture for this specific compound.[2]
IsopropanolPolar ProticA good single-solvent option with intermediate polarity. Often used for purifying sulfonamides.[1][11]
AcetonePolar AproticA solvent of intermediate polarity that can be effective.[1]
Ethyl AcetateModerately PolarCan be effective, often used in a mixture with a nonpolar anti-solvent like hexanes or heptanes.

Experimental Protocols

Standard Recrystallization Protocol
  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system (e.g., Ethanol/Water or Methanol/Chloroform) where the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solvent is gently boiling and all the solid has dissolved. Add the solvent in small portions to avoid using a large excess.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount (spatula tip) of activated charcoal, and reheat to boiling for 2-5 minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration. Preheat a second flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the solid impurities.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice-water bath for 15-20 minutes to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Allow the crystals to dry on the filter paper with the vacuum on for several minutes, then transfer them to a watch glass to air dry completely or dry in a vacuum oven.

Visualizations

Logical Relationships

cluster_input Controllable Parameters cluster_process Key Process Factor cluster_output Potential Outcomes Solvent Solvent Choice Supersaturation Supersaturation Level Solvent->Supersaturation Cooling Cooling Rate Cooling->Supersaturation Concentration Concentration Concentration->Supersaturation Crystals Pure Crystals Supersaturation->Crystals Optimal Oiling Oiling Out Supersaturation->Oiling Too High / Rapid NoYield Low / No Yield Supersaturation->NoYield Too Low

Caption: Key parameters influencing recrystallization outcomes.

Experimental Workflows

start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve check_dissolved Does it Dissolve? dissolve->check_dissolved check_impurities Insoluble Impurities or Color Present? check_dissolved->check_impurities Yes troubleshoot_solvent Problem: Poor Solubility Action: Change Solvent check_dissolved->troubleshoot_solvent No hot_filter Add Charcoal (if needed) & Perform Hot Filtration check_impurities->hot_filter Yes cool Cool Solution Slowly check_impurities->cool No hot_filter->cool check_crystals Crystals Formed? cool->check_crystals collect Collect, Wash & Dry Crystals check_crystals->collect Yes troubleshoot_induce Problem: Supersaturation Action: Scratch / Seed Crystal check_crystals->troubleshoot_induce No, solution is clear troubleshoot_oil Problem: Oiling Out Action: Reheat, Add Solvent, Cool Slower check_crystals->troubleshoot_oil Oiled Out end Pure Product collect->end troubleshoot_induce->cool troubleshoot_concentrate Problem: Too much solvent Action: Evaporate some solvent troubleshoot_induce->troubleshoot_concentrate If induction fails troubleshoot_oil->cool troubleshoot_concentrate->cool

Caption: Troubleshooting workflow for recrystallization.

References

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information on the stability and storage of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored in a refrigerator.[1] It is also recommended to store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[2] For extended storage, using desiccant-packed containers or lyophilization is advisable.[3]

Q2: How should I handle this compound in the laboratory?

Standard laboratory safety precautions should be followed. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye protection. Wash hands thoroughly after handling.[2]

Q3: What are the known solubilities for this compound?

This compound has slight solubility in chloroform and methanol; sonication may be required to aid dissolution in methanol.[1] The presence of the amino group generally improves solubility compared to its nitro-substituted counterparts.[3]

Q4: Is this compound susceptible to degradation?

Yes, as a sulfonamide derivative with an amino group, it can be susceptible to certain types of chemical reactions. It can be oxidized by agents like potassium permanganate or hydrogen peroxide.[3] The sulfonamide group can also potentially undergo nucleophilic substitution reactions.[3] General degradation pathways for sulfonamides can involve the hydrolysis of the amide bond.[5]

Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H14N2O3S[]
Molecular Weight278.33 g/mol []
Melting Point167-169°C[1]
Storage TemperatureRefrigerator[1]
SolubilityChloroform (Slightly), Methanol (Slightly, with sonication)[1]

Troubleshooting Guide

Issue: The compound has changed color (e.g., from light brown to a darker shade).

  • Possible Cause: This may indicate oxidation or degradation. The amino group is susceptible to oxidation, which can often lead to colored byproducts.

  • Recommendation:

    • Verify the purity of the material using an appropriate analytical method, such as HPLC (see Experimental Protocols section).

    • If degraded, it is recommended to use a fresh, uncompromised batch for experiments.

    • Review your storage conditions. Ensure the container is tightly sealed and stored away from light and potential oxidizing agents.

Issue: The compound is not fully dissolving in methanol, even with sonication.

  • Possible Cause: The compound has inherently low solubility in methanol.[1] You may be attempting to create a solution that is above its saturation point.

  • Recommendation:

    • Try gentle heating to increase solubility, but monitor for any signs of degradation.

    • Consider using a different solvent system. While specific data is limited, exploring other polar aprotic solvents like DMSO or DMF in small test batches may be an option.

    • If possible, adjust your experimental protocol to work with a lower concentration or a slurry.

Experimental Protocols

Protocol 1: Representative Purity Assessment by High-Performance Liquid Chromatography (RP-HPLC)

This protocol is a general method and may require optimization for your specific equipment and requirements. It is adapted from a method for a similar sulfonamide compound.[7]

  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC grade water and acetonitrile. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a standard solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., HPLC grade water or acetonitrile).

  • Sample Solution Preparation: Prepare the sample solution by dissolving the compound to be tested in the diluent to a similar concentration as the standard.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 265 nm.

  • Analysis: Inject the standard and sample solutions. Compare the retention time and peak area of the main peak in the sample to the standard to determine purity. The presence of significant additional peaks may indicate impurities or degradation products.

Visual Guides

G cluster_troubleshooting Troubleshooting Workflow: Suspected Degradation start Observation: Compound color change or incomplete dissolution check_purity Assess Purity via HPLC (See Protocol 1) start->check_purity is_pure Is Purity >95%? check_purity->is_pure review_storage Review Storage Conditions: - Tightly sealed? - Stored at 2-8°C? - Protected from light? is_pure->review_storage Yes use_fresh Action: Use fresh batch of compound for critical experiments is_pure->use_fresh No optimize_dissolution Action: Optimize dissolution (e.g., different solvent, gentle heat) review_storage->optimize_dissolution end_degraded End: Compound is likely degraded use_fresh->end_degraded end_ok End: Compound is stable optimize_dissolution->end_ok

Caption: Troubleshooting workflow for suspected compound degradation.

G cluster_pathway Potential Degradation Pathways parent N-(4-Amino-2-phenoxyphenyl) methanesulfonamide oxidation_product Oxidized Products (e.g., quinone-imine type) parent->oxidation_product Oxidation of Amino Group hydrolysis_product Hydrolyzed Products parent->hydrolysis_product Hydrolysis of Sulfonamide Bond oxidizing_agent Oxidizing Agents (e.g., air, H₂O₂) oxidizing_agent->oxidation_product hydrolysis Hydrolysis (e.g., strong acid/base) hydrolysis->hydrolysis_product

Caption: Potential degradation pathways for the compound.

References

How to resolve N-(4-Amino-2-phenoxyphenyl)methanesulfonamide solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility challenges with N-(4-Amino-2-phenoxyphenyl)methanesulfonamide in aqueous buffers.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and formulation of this compound in aqueous solutions.

Issue 1: Compound precipitates immediately upon addition to aqueous buffer.

  • Possible Cause: The intrinsic aqueous solubility of the compound is very low, and the concentration being prepared is above its solubility limit. The compound possesses both a weakly acidic sulfonamide group and a weakly basic amino group, making its solubility highly dependent on pH.[1]

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[1]

    • Optimize Final Solvent Concentration: When diluting the stock solution into your aqueous buffer, ensure the final concentration of the organic solvent is minimal (typically <1%) to prevent interference with biological assays.[1]

    • Adjust Buffer pH: The solubility of this compound is pH-dependent due to its ionizable amino and sulfonamide groups. Systematically test a range of buffer pH values to find the optimal pH for solubility.[1]

    • Consider Temperature: Solubility can be temperature-dependent. Ensure all solutions are at the same temperature before mixing.[1]

Issue 2: Compound dissolves initially but precipitates over time.

  • Possible Cause: The initial solution was supersaturated and is now crashing out as it equilibrates to its thermodynamic solubility limit. Alternatively, the compound may be unstable in the buffer, leading to degradation and precipitation of less soluble byproducts.

  • Troubleshooting Steps:

    • Determine Thermodynamic Solubility: Perform a shake-flask experiment to determine the true equilibrium solubility of the compound in your buffer system.

    • Assess Compound Stability: Conduct a stability study by incubating the dissolved compound in the buffer over time and analyzing for degradation products using a suitable analytical method like HPLC.

    • Use a Lower Concentration: Work at a concentration below the determined thermodynamic solubility to ensure the compound remains in solution.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: The key properties are its molecular structure, which includes both hydrophobic (phenoxy group, benzene rings) and hydrophilic (amino and sulfonamide groups) moieties. The presence of the amino group generally enhances aqueous solubility compared to its nitro-substituted precursor, nimesulide.[2] The compound has a predicted LogP of approximately 1.2, suggesting moderate lipophilicity.[2] Its ionizable groups, a weakly basic aromatic amine and a weakly acidic sulfonamide, mean its net charge and therefore its solubility are highly influenced by pH.

Physicochemical Properties of this compound

PropertyValue/PredictionSource
Molecular Weight278.33 g/mol [3]
Melting Point167-169°C[3]
Predicted LogP~1.2[2]
Predicted pKa (Sulfonamide)8.0 - 10.0 (Estimated)Based on typical aromatic sulfonamides
Predicted pKa (Aromatic Amine)3.0 - 5.0 (Estimated)Based on typical anilines
Qualitative SolubilitySlightly soluble in Chloroform and Methanol[3]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is expected to follow a "U-shaped" curve with respect to pH.

  • At low pH (acidic): The amino group (-NH2) will be protonated to form a more soluble cationic species (-NH3+).

  • At high pH (basic): The sulfonamide group (-SO2NH-) will be deprotonated to form a more soluble anionic species (-SO2N-).

  • At intermediate pH (near its isoelectric point): The compound will be in its neutral, least soluble form. Adjusting the pH of the buffer away from this isoelectric point can significantly increase solubility.[1]

Q3: What are the most effective strategies for enhancing the aqueous solubility of this compound for in vitro assays?

A3: A multi-pronged approach is often most effective. The choice of strategy will depend on the specific requirements of your experiment.

Solubility Enhancement Strategies

StrategyMechanismKey Considerations
pH Adjustment Increases ionization of the amino or sulfonamide group, leading to greater interaction with water.Buffer choice must be compatible with the assay. The optimal pH may be outside the physiological range.
Co-solvents A water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) is added to the aqueous buffer to increase the solubilizing capacity of the mixture.The final concentration of the co-solvent should be minimized to avoid toxicity or interference in biological assays.
Complexation (Cyclodextrins) Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic parts of the compound, forming a more water-soluble inclusion complex.The type of cyclodextrin and its concentration need to be optimized. May not be suitable for all downstream applications.
Surfactants Surfactants form micelles that can entrap the poorly soluble compound, increasing its apparent solubility.The surfactant concentration must be above its critical micelle concentration (CMC) and must not interfere with the assay.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

This protocol outlines a method to determine the solubility of this compound across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials.

  • Equilibration: Seal the vials and agitate them on a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH.

Protocol 2: Co-solvent Solubility Screening

This protocol provides a method for screening different co-solvents to improve compound solubility.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing varying percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% ethanol in phosphate-buffered saline, pH 7.4).

  • Dilution and Observation: Add a small volume of the DMSO stock solution to each co-solvent mixture. Visually inspect for any immediate precipitation.

  • Incubation and Analysis: Allow the solutions to equilibrate for a set period (e.g., 2 hours) at a controlled temperature. After incubation, separate any precipitate by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method.

  • Comparison: Compare the solubility results across the different co-solvent systems to identify the most effective one.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Compound Precipitates in Aqueous Buffer stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute precip Precipitation Occurs? dilute->precip yes Yes precip->yes Yes no No precip->no No ph_adjust Adjust Buffer pH yes->ph_adjust cosolvent Increase Co-solvent % yes->cosolvent complexation Use Cyclodextrins yes->complexation success Solubility Issue Resolved no->success fail Re-evaluate Formulation ph_adjust->fail cosolvent->fail complexation->fail

Caption: A troubleshooting workflow for addressing precipitation issues.

G cluster_1 Solubility Enhancement Decision Tree start Need to Increase Aqueous Solubility check_ph Is pH modification compatible with assay? start->check_ph ph_yes Optimize Buffer pH check_ph->ph_yes Yes check_cosolvent Is a low % of organic solvent acceptable? check_ph->check_cosolvent No end Final Formulation ph_yes->end cosolvent_yes Screen Co-solvents (DMSO, Ethanol, PEG) check_cosolvent->cosolvent_yes Yes check_complex Are complexing agents permissible? check_cosolvent->check_complex No cosolvent_yes->end complex_yes Screen Cyclodextrins (HP-β-CD, SBE-β-CD) check_complex->complex_yes Yes check_complex->end No complex_yes->end

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Identifying and removing impurities in N-(4-Amino-2-phenoxyphenyl)methanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely documented method for the synthesis of this compound is the reduction of its nitro precursor, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, also known as Nimesulide.[1] This process converts the nitro group at the para-position to an amino group.

Q2: What are the potential impurities I should be aware of during this synthesis?

A2: Impurities can arise from unreacted starting materials, side-reactions, or degradation of the product. Key potential impurities include:

  • Unreacted N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide): The starting material for the reduction reaction.

  • Partially reduced intermediates: Such as nitroso and hydroxylamine derivatives.

  • Side-reaction products: Azoxy, azo, and hydrazo compounds can form through intermolecular reactions of intermediates.

  • Degradation products: The final product, being an aromatic amine, can be susceptible to oxidation and degradation.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reduction of Nimesulide can be effectively monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A developed TLC plate will show the disappearance of the starting material spot (Nimesulide) and the appearance of the product spot (this compound). HPLC provides a more quantitative assessment of the reaction progress.

Q4: My final product has a persistent color. How can I decolorize it?

A4: The presence of color in the final product can be due to trace impurities, such as oxidized species or azo compounds. Standard decolorization techniques include:

  • Treatment with activated carbon: Adding a small amount of activated charcoal to a solution of the crude product, followed by hot filtration, can effectively remove colored impurities.

  • Recrystallization: This is a primary purification method that can also help in removing colored impurities.

  • Treatment with a reducing agent: In some cases, a mild reducing agent can be used to convert colored impurities back to colorless forms.

Troubleshooting Guides

Issue 1: Incomplete Reaction - Starting Material Remains
Potential Cause Troubleshooting Step
Insufficient Reducing Agent Ensure the stoichiometry of the reducing agent is correct. For metal/acid reductions, a significant excess of the metal is often required.
Inactive Reducing Agent or Catalyst Use fresh, high-quality reducing agents. For catalytic hydrogenation, ensure the catalyst has not been poisoned.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC.
Poor Solubility of Starting Material Ensure the chosen solvent system effectively dissolves the Nimesulide at the reaction temperature to allow for efficient reaction.
Issue 2: Low Yield of the Final Product
Potential Cause Troubleshooting Step
Side Reactions Over-reduction or side reactions can consume the starting material or product. Optimize reaction conditions (temperature, reaction time) to minimize side product formation.
Product Loss During Work-up Ensure proper pH adjustment during extraction to minimize the solubility of the product in the aqueous phase. Avoid excessive washing that could lead to product loss.
Inefficient Recrystallization Use an appropriate solvent system for recrystallization where the product has high solubility at elevated temperatures and low solubility at room temperature. Avoid using an excessive volume of solvent.
Issue 3: Product Purity Issues - Multiple Spots on TLC
Potential Cause Troubleshooting Step
Presence of Unreacted Starting Material See "Issue 1: Incomplete Reaction".
Formation of Side-Products Optimize reaction conditions. If side products are difficult to avoid, employ purification techniques such as column chromatography.
Product Degradation Aromatic amines can be sensitive to air and light. Work-up and purification steps should be performed promptly, and the final product should be stored under an inert atmosphere and protected from light.

Experimental Protocols

Protocol 1: Synthesis of this compound via Tin/HCl Reduction

Materials:

  • N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide)

  • Tin (Sn) metal, granular

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Chloroform

  • Methanol

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (1 equivalent).

  • Add granular tin metal (2.5-3 equivalents).

  • Carefully add concentrated hydrochloric acid. The reaction is exothermic.

  • Heat the reaction mixture in a water bath at 90°C for 3 hours.

  • After cooling, pour the reaction mixture into ice water.

  • Filter the mixture to remove any unreacted tin.

  • Basify the filtrate with a sodium hydroxide solution to precipitate the crude product.

  • Filter the crude product, wash with water, and dry.

  • Purify the crude product by recrystallization from a chloroform-methanol mixture to yield this compound as a light brown solid.[1]

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer) is commonly used for the analysis of sulfonamides. A gradient elution may be necessary to separate all impurities.

Example Conditions for a Related Compound:

  • Mobile Phase: Acetonitrile : 0.02 M Ammonium Phosphate buffer (pH 7.9) (35:65 v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm[3]

  • Column Temperature: 40 °C[3]

Sample Preparation:

  • Dissolve a known amount of the synthesized product in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the sample and monitor the chromatogram for the main product peak and any impurity peaks. The retention time and peak area can be used to determine the purity of the sample.

Data Presentation

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂/Pd/C Catalytic hydrogenationHigh yield, clean reactionCatalyst can be expensive and pyrophoric; may reduce other functional groups.[4]
Sn/HCl RefluxEffective and commonly usedRequires stoichiometric amounts of tin, leading to metal waste.
Fe/HCl or Fe/NH₄Cl RefluxInexpensiveCan require acidic conditions and the work-up can be tedious due to iron salts.
Sodium Dithionite (Na₂S₂O₄) Aqueous solutionMild reducing agentCan decompose on storage.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_qc Quality Control cluster_troubleshooting Troubleshooting start Nimesulide + Reducing Agent reaction Reduction Reaction start->reaction workup Aqueous Work-up reaction->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization filtration Filtration & Drying recrystallization->filtration pure_product Pure Product filtration->pure_product analysis Purity Analysis (HPLC/TLC) pure_product->analysis check_purity Check Purity analysis->check_purity check_purity->recrystallization If impure

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes start Reaction Complete? incomplete Incomplete Reaction start->incomplete No complete Proceed to Work-up start->complete Yes cause1 Inactive Reagent incomplete->cause1 cause2 Low Temperature incomplete->cause2 cause3 Insufficient Reagent incomplete->cause3 action1 Use Fresh Reagent cause1->action1 Action action2 Increase Temperature cause2->action2 Action action3 Add More Reagent cause3->action3 Action

Caption: Troubleshooting logic for an incomplete reduction reaction.

References

Optimization of reaction conditions for N-(4-Amino-2-phenoxyphenyl)methanesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to obtain this compound?

A1: The most prevalent and well-documented method is the reduction of its nitro precursor, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide).[1][2][3] This transformation is a critical step and various reducing agents and conditions can be employed.

Q2: What are the key starting materials for the synthesis?

A2: For the reduction route, the key starting material is N-(4-nitro-2-phenoxyphenyl)methanesulfonamide. This precursor can be synthesized through several methods, including the mesylation of 2-amino-5-nitrodiphenylether or the nitration of 2-phenoxymethanesulfonanilide.[2][3]

Q3: What purification methods are recommended for the final product?

A3: Recrystallization is a commonly cited method for purifying this compound.[1][2] A solvent system such as a chloroform-methanol mixture or ethanol is often effective.[1][2] Column chromatography can also be employed for more rigorous purification if needed.

Q4: What are some potential side reactions to be aware of during the synthesis?

A4: During the reduction of the nitro group, incomplete reduction can lead to the formation of intermediate nitroso or hydroxylamine species. Over-reduction is also a possibility with harsh reducing agents, potentially affecting other functional groups if present in the derivatives. In the mesylation step to form the precursor, di-sulfonylation or reaction at other nucleophilic sites can occur if the reaction conditions are not carefully controlled.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a standard and effective method to monitor the reaction's progress. By comparing the reaction mixture to the starting material and a product standard (if available), you can determine the extent of the conversion. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound derivatives.

Issue 1: Low Yield of this compound after Reduction
Potential Cause Troubleshooting Suggestion
Inefficient Reducing Agent The choice of reducing agent is critical. If yields are low with methods like FeCl3/Zn, consider more robust systems like tin metal in concentrated HCl or catalytic hydrogenation (e.g., H2/Pd-C).[1]
Suboptimal Reaction Temperature Ensure the reaction temperature is appropriate for the chosen reducing system. For instance, the tin-hydrochloric acid reduction is typically performed at around 90°C.[1] Lower temperatures may lead to incomplete reactions.
Incomplete Reaction Time Monitor the reaction closely using TLC. If starting material is still present after the recommended reaction time, consider extending it.
Product Loss During Workup The workup procedure is crucial for isolating the product. Ensure proper pH adjustment after reduction to precipitate the amine. Inefficient extraction or premature crystallization can lead to significant product loss.
Poor Quality of Starting Material Impurities in the N-(4-nitro-2-phenoxyphenyl)methanesulfonamide can interfere with the reduction. Ensure the starting material is of high purity.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Suggestion
Unreacted Starting Material This indicates an incomplete reaction. Refer to the troubleshooting points for low yield to drive the reaction to completion.
Formation of Side Products Side products can arise from over-reduction or side reactions. Optimize the reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize their formation.
Ineffective Purification If impurities persist after recrystallization, consider using a different solvent system or employing column chromatography. For basic compounds like amines, adding a small amount of a basic modifier like triethylamine to the eluent can improve separation on silica gel.

Experimental Protocols

Protocol 1: Synthesis of this compound via Tin-Hydrochloric Acid Reduction[1]

Materials:

  • N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide)

  • Tin metal

  • Concentrated Hydrochloric Acid (HCl)

  • Ice water

  • Chloroform

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add Nimesulide (e.g., 5 g, 16.2 mmol) and tin metal (e.g., 3.13 g).

  • Carefully add concentrated HCl (e.g., 20 mL).

  • Heat the reaction mixture in a water bath at 90°C for 3 hours.

  • After the reaction is complete (monitored by TLC), pour the mixture into ice water.

  • Filter the resulting precipitate.

  • Basify the filtrate to isolate the crude product.

  • Purify the crude product by recrystallization from a chloroform-methanol mixture to obtain this compound as a light brown solid.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Precursor)
Method Reactants Solvent Base Temperature (°C) Time (h) Yield (%) Reference
Mesylation 2-amino-5-nitrodiphenylether, Methanesulfonyl chloridePyridinePyridine15 -> 85 -> 1005Not Specified[2]
Condensation 2-phenoxy-4-nitroaniline, Methanesulfonyl chloridePyridinePyridineNot SpecifiedNot SpecifiedNot Specified[3]
Table 2: Example Conditions for the Reduction of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide
Reducing System Reactants Solvent Temperature (°C) Time (h) Notes Reference
Tin-HCl Nimesulide, Tin metal, Conc. HClWater (in situ)903Workup involves basification.[1]
FeCl3/Zn N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, FeCl3, ZnNot SpecifiedNot SpecifiedNot SpecifiedGeneral method for nitro reduction.[1]
Hydrazine Hydrate 4-nitro-N-methylbenzene Toluidrin, Hydrazine Hydrate, NaOHWater25-1004-8For a related compound, suggesting applicability.[4]

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 2-amino-5-nitrodiphenylether 2-amino-5-nitrodiphenylether Nimesulide N-(4-nitro-2-phenoxyphenyl) methanesulfonamide 2-amino-5-nitrodiphenylether->Nimesulide Mesylation (Methanesulfonyl chloride, Pyridine) Final_Product N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Nimesulide->Final_Product Reduction (e.g., Sn/HCl)

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impurities Detected check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material present complete Reaction Complete check_reaction->complete No starting material optimize_conditions Optimize Reaction Conditions: - Increase temperature/time - Change reducing agent incomplete->optimize_conditions check_workup Review Workup & Purification complete->check_workup optimize_conditions->check_reaction workup_issue Workup/Purification Issue check_workup->workup_issue Losses or persistent impurities workup_ok Procedures Correct check_workup->workup_ok Procedures seem correct optimize_purification Optimize Purification: - Different recrystallization solvent - Column chromatography workup_issue->optimize_purification final_product Pure Product Obtained workup_ok->final_product optimize_purification->final_product

Caption: Troubleshooting workflow for synthesis optimization.

References

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-Amino-2-phenoxyphenyl)methanesulfonamide. The information provided is intended to assist with challenges encountered during experimental procedures related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, the reduced analog of Nimesulide, is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: This can occur under both acidic and basic conditions. The two primary sites for hydrolysis are the sulfonamide bond and the ether linkage. Cleavage of the sulfonamide bond would yield 2-phenoxy-4-aminophenylamine and methanesulfonic acid. Hydrolysis of the ether bond is also possible, leading to the formation of 4-amino-2-hydroxyphenylamine and phenol.

  • Oxidative Degradation: The aromatic amino group is highly susceptible to oxidation.[1] Exposure to oxidizing agents or atmospheric oxygen can lead to the formation of colored degradation products, such as nitroso or nitro derivatives, and potentially polymeric impurities.

  • Photodegradation: Sulfonamide-containing compounds can be sensitive to light. Exposure to UV or ambient light may induce degradation, leading to a variety of products.

Q2: I am observing a color change in my sample of this compound. What could be the cause?

A2: A color change, often to a brownish or purplish hue, is a common indicator of oxidative degradation of the aromatic amino group. This can be caused by exposure to air (oxygen), oxidizing agents, or light. To prevent this, it is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Q3: My analytical results show poor recovery of the parent compound. What are the likely reasons?

A3: Poor recovery can be attributed to several factors:

  • Degradation: The compound may have degraded due to improper storage or handling, as detailed in Q1 and Q2.

  • Adsorption: The compound may be adsorbing to glassware or container surfaces. Silanizing glassware can mitigate this issue.

  • Solubility Issues: Ensure the compound is fully dissolved in the chosen solvent. Sonication may aid in dissolution.

  • Inappropriate Analytical Method: The analytical method may not be stability-indicating, meaning degradation products may co-elute with the parent compound, leading to inaccurate quantification.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container, under an inert atmosphere, protected from light, and at refrigerated temperatures (2-8 °C).

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Symptoms:

  • Appearance of new peaks in the HPLC chromatogram that were not present in the initial analysis.

  • Reduced peak area of the parent compound.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Sample Degradation 1. Review Storage and Handling: Confirm that the sample was stored under recommended conditions (inert atmosphere, protected from light, refrigerated).2. Prepare Fresh Sample: Prepare a fresh solution of the compound and analyze it immediately to see if the extraneous peaks are still present.3. Perform Forced Degradation: To identify potential degradation products, perform a forced degradation study (see Experimental Protocols section). This will help in confirming if the unexpected peaks are indeed degradants.
Contamination 1. Check Solvents and Reagents: Analyze blank injections of your mobile phase and sample diluent to check for contamination.2. Clean Injection System: Clean the HPLC autosampler and injection port to remove any residual contaminants.
Interaction with Mobile Phase 1. Assess Mobile Phase Compatibility: The compound might be unstable in the mobile phase. Try preparing the sample in a diluent that is known to be compatible and has a similar composition to the initial mobile phase conditions.
Issue 2: Inconsistent Analytical Results

Symptoms:

  • Poor reproducibility of peak areas or retention times between injections.

  • Drifting baseline in the chromatogram.

Possible Causes and Solutions:

CauseTroubleshooting Steps
HPLC System Issues 1. Check for Leaks: Inspect the HPLC system for any leaks in the pump, injector, or column connections.2. Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles from affecting the pump performance.3. Equilibrate Column: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
Sample Instability in Autosampler 1. Control Autosampler Temperature: If the compound is unstable at room temperature, use a cooled autosampler (e.g., 4 °C).2. Limit Sample Residence Time: Analyze samples shortly after they are placed in the autosampler.
Column Degradation 1. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.2. Flush the Column: After analysis, flush the column with a strong solvent to remove any adsorbed compounds.

Data Presentation

The following table summarizes the potential degradation products of this compound based on the known degradation of its parent compound, Nimesulide, and the chemical nature of the functional groups.

Stress ConditionPotential Degradation ProductChemical Structure
Acid/Base Hydrolysis 2-Phenoxy-4-aminophenylamineC₁₂H₁₂N₂O
Methanesulfonic AcidCH₄O₃S
Oxidation N-(4-Nitroso-2-phenoxyphenyl)methanesulfonamideC₁₃H₁₂N₂O₄S
N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide)C₁₃H₁₂N₂O₅S
Azo-dimerC₂₆H₂₄N₄O₆S₂
Photolysis Various fragmented and rearranged products-

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 1 hour. Neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 24 hours. Dissolve the stressed solid to prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a 100 µg/mL solution of the compound to UV light (254 nm) for 24 hours.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent compound and degradation products.

  • For structural elucidation of major degradation products, LC-MS analysis is recommended.

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point and may require optimization for specific equipment and degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

    • Start with a higher proportion of the aqueous phase and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined from the UV spectrum of the compound)

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile phase or a mixture of water and acetonitrile.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Hydrolysis_Product_1 2-Phenoxy-4-aminophenylamine Parent->Hydrolysis_Product_1 Acid/Base Hydrolysis_Product_2 Methanesulfonic Acid Parent->Hydrolysis_Product_2 Acid/Base Parent_Ox N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Oxidation_Product_1 Nitroso Derivative Parent_Ox->Oxidation_Product_1 [O] Oxidation_Product_3 Polymeric Products Parent_Ox->Oxidation_Product_3 [O] Oxidation_Product_2 Nimesulide (Nitro Derivative) Oxidation_Product_1->Oxidation_Product_2 [O] Parent_Photo N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Photolysis_Products Various Fragments Parent_Photo->Photolysis_Products

Caption: Potential degradation pathways of this compound.

Forced_Degradation_Workflow Start Start: N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analysis Analyze by Stability-Indicating HPLC-PDA Method Stress->Analysis Purity Check Peak Purity Analysis->Purity Identification Identify and Characterize Degradation Products (LC-MS) Purity->Identification Impure Peaks End End: Stability Profile Purity->End Pure Peak Pathway Elucidate Degradation Pathways Identification->Pathway Pathway->End

References

Technical Support Center: Synthesis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most widely documented method for the synthesis of this compound is the reduction of its nitro precursor, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (commonly known as Nimesulide).[1] This transformation is typically achieved using metal/acid combinations like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl. Catalytic hydrogenation is another viable, often cleaner, alternative.

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: The reduction of nitroarenes is a highly exothermic process. When scaling up, careful control of the reaction temperature is crucial to prevent runaway reactions. Proper cooling systems and controlled addition of reagents are essential. Additionally, if using catalytic hydrogenation, the handling of flammable hydrogen gas and pyrophoric catalysts like Palladium on carbon (Pd/C) requires strict safety protocols.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reduction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By comparing the reaction mixture to the starting material (Nimesulide), you can determine the extent of conversion to the desired amino compound. Spectrophotometric methods can also be employed to monitor the disappearance of the nitro-substituted starting material.[2]

Q4: What are the expected yields for this synthesis?

A4: Yields can vary depending on the scale and the specific method used. For the tin and hydrochloric acid method, yields are often reported to be quantitative.[1] However, on a larger scale, yields may be slightly lower due to handling and purification losses. The table below provides a summary of typical reaction conditions and expected outcomes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Reaction (Starting material still present) 1. Insufficient reducing agent. 2. Low reaction temperature. 3. Deactivated catalyst (for catalytic hydrogenation).1. Increase the molar equivalents of the reducing agent (e.g., Sn or Fe). 2. Gradually increase the reaction temperature while carefully monitoring for exotherms. 3. Use fresh, high-quality catalyst. Ensure proper handling to prevent deactivation.
Formation of Side Products (e.g., hydroxylamines, azoxy compounds) 1. Incomplete reduction. 2. Localized overheating. 3. Incorrect stoichiometry of the reducing agent.1. Ensure sufficient reducing agent and reaction time to drive the reaction to completion. 2. Improve stirring and cooling to maintain a consistent temperature throughout the reaction vessel. 3. Carefully control the addition of the reducing agent.
Low Isolated Yield 1. Product loss during workup and extraction. 2. Inefficient purification. 3. Adsorption of the product onto the filtration aid (e.g., Celite).1. Optimize extraction procedures, ensuring the correct pH for the aqueous phase. 2. Select an appropriate recrystallization solvent or chromatography conditions. 3. Wash the filtration aid thoroughly with the reaction solvent after filtration.
Product Purity Issues 1. Residual starting material or side products. 2. Contamination from reagents or solvents.1. Improve the purification method (e.g., recrystallization from a different solvent system, column chromatography). 2. Use high-purity reagents and solvents.

Data Presentation

Table 1: Comparison of Synthesis Parameters for this compound

ParameterMethod 1: Tin/HCl ReductionMethod 2: Catalytic Hydrogenation
Starting Material N-(4-nitro-2-phenoxyphenyl)methanesulfonamideN-(4-nitro-2-phenoxyphenyl)methanesulfonamide
Reducing Agent Tin (Sn) metalHydrogen gas (H₂)
Catalyst NonePalladium on Carbon (Pd/C)
Acid Concentrated Hydrochloric Acid (HCl)Not applicable
Solvent Ethanol or similar protic solventEthanol, Methanol, or Ethyl Acetate
Temperature 90 °C[1]Room temperature to 50 °C
Reaction Time 3 hours[1]2 - 6 hours
Typical Yield > 90% (lab scale)[1]> 95%
Purity High after recrystallizationGenerally very high
Scale-up Considerations Exothermic reaction, disposal of tin salts.Handling of H₂ gas and catalyst, potential for catalyst poisoning.

Experimental Protocols

Method 1: Tin/Hydrochloric Acid Reduction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (1 equivalent) in ethanol.

  • Reagent Addition: To the stirred solution, add tin metal (Sn) powder (typically 2-3 equivalents). Slowly add concentrated hydrochloric acid (HCl) dropwise. The reaction is exothermic and may require external cooling to maintain control.

  • Reaction: Heat the reaction mixture to 90 °C and maintain for 3 hours.[1] Monitor the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Isolation: Neutralize the acidic solution by the slow addition of a base (e.g., sodium hydroxide solution) until the pH is basic. The product will precipitate.

  • Purification: Collect the solid product by vacuum filtration and wash it with water. Further purify the crude product by recrystallization from a suitable solvent mixture, such as chloroform-methanol, to obtain this compound as a solid.[1]

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start N-(4-nitro-2-phenoxyphenyl)methanesulfonamide in Ethanol reagents Add Sn powder and conc. HCl start->reagents reflux Heat to 90°C for 3 hours reagents->reflux cool Cool to RT and pour into ice reflux->cool neutralize Neutralize with base to precipitate product cool->neutralize filter Filter and wash with water neutralize->filter recrystallize Recrystallize from Chloroform/Methanol filter->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway reactant N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide) intermediate1 Nitroso Intermediate reactant->intermediate1 [H] intermediate2 Hydroxylamine Intermediate intermediate1->intermediate2 [H] product This compound intermediate2->product [H]

Caption: Reaction pathway for the reduction of the nitro group.

References

Technical Support Center: Overcoming Poor Cell Permeability of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(4-Amino-2-phenoxyphenyl)methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of its poor cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

A1: this compound is a small molecule inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2).[1][2] These kinases are downstream effectors of the MAPK signaling pathway and are responsible for phosphorylating the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209.[1][2][3] The MNK-eIF4E signaling axis is a convergence point for the MAPK and PI3K/mTOR pathways, which are often dysregulated in cancer, making it a therapeutic target.[1][3][4] Inhibition of MNK activity and subsequent eIF4E phosphorylation can suppress the translation of oncogenic proteins, leading to reduced cell proliferation and survival.[2][3]

Q2: Why does this compound exhibit poor cell permeability?

A2: The poor cell permeability of this compound is likely due to its physicochemical properties. While specific data for this exact compound is limited, related sulfonamide derivatives often face permeability challenges. Factors such as a relatively low octanol-water partition coefficient (logP), the presence of polar functional groups (amino and sulfonamide groups), and a higher number of hydrogen bond donors can contribute to reduced passive diffusion across the lipid bilayer of the cell membrane.[5][6][7]

Q3: What are the typical signs of poor cell permeability in my experiments?

A3: You may suspect poor cell permeability if you observe the following:

  • Discrepancy between biochemical and cellular assays: The compound shows high potency in a cell-free enzymatic assay (e.g., inhibiting purified MNK1) but has significantly lower activity in cell-based assays (e.g., proliferation or apoptosis assays).

  • High IC50 values in cellular assays: The concentration of the compound required to achieve a 50% inhibitory effect in cells is much higher than its in vitro enzymatic IC50.

  • Low intracellular concentration: Direct measurement of the compound's concentration in cell lysates (using techniques like LC-MS/MS) reveals low accumulation inside the cells.[8][9][10]

Q4: What are the main strategies to improve the cellular uptake of this compound?

A4: There are several strategies that can be employed:

  • Chemical Modification (Prodrugs): Masking polar groups with lipophilic moieties that are cleaved intracellularly can enhance passive diffusion.[6] For example, the amino group could be acylated.

  • Formulation Strategies: Using formulation vehicles such as liposomes or nanoparticles can help shuttle the compound across the cell membrane.

  • Structural Analogs: Synthesizing and testing analogs with improved physicochemical properties (e.g., increased lipophilicity, reduced hydrogen bonding potential) is a common medicinal chemistry approach.[5][11] This can involve strategies like N-methylation to mask hydrogen bond donors.[5][7]

Troubleshooting Guides

Problem 1: Low compound activity in cellular assays despite high in vitro potency.

Possible Cause: Poor cell permeability is preventing the compound from reaching its intracellular target, MNK1/2.

Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure the compound has not degraded in the cell culture media. This can be checked by incubating the compound in media for the duration of the experiment and then analyzing its purity by HPLC.

  • Perform a Permeability Assay: Directly assess the compound's ability to cross a membrane.

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a quick, cell-free method to evaluate passive diffusion.[12][13] It provides a good initial screen for membrane permeability.

    • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier resembling the intestinal epithelium.[14][15] It can assess both passive diffusion and active transport, providing a more biologically relevant measure of permeability.[14][16][17]

  • Measure Intracellular Concentration: Directly quantify the amount of compound inside the cells using LC-MS/MS. This provides definitive evidence of whether the compound is entering the cells.[8][9][10]

  • Increase Incubation Time and Concentration: As a simple first step, try increasing the concentration of the compound in your cellular assay and extending the incubation time to see if a response can be achieved.

Problem 2: High variability in results from cellular assays.

Possible Cause: Inconsistent compound solubility or aggregation in the cell culture media.

Troubleshooting Steps:

  • Check Solubility: Determine the aqueous solubility of the compound in your cell culture media. The presence of serum can sometimes help, but it's important to ensure the compound is fully dissolved at the concentrations you are testing.

  • Use a Co-solvent: If solubility is an issue, using a small percentage (typically <0.5%) of a biocompatible solvent like DMSO can help.[18][19] Ensure that the final solvent concentration is consistent across all experiments and that a vehicle control is included.

  • Sonication: Briefly sonicating the stock solution before diluting it into the media can help break up aggregates and improve dissolution.

Quantitative Data Summary

The following tables provide a summary of expected physicochemical properties and permeability classifications to aid in experimental design and data interpretation.

Table 1: Physicochemical Properties of this compound and Related Analogs

CompoundMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond Acceptors
This compound278.33~1.2[20]24
N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide308.31[21]~2.516
N-(2-phenoxyphenyl)methanesulfonamide263.31[22]2.8[22]13

Note: XLogP3 is a computed value for the octanol-water partition coefficient, an indicator of lipophilicity.

Table 2: Interpretation of Permeability Assay Results

AssayApparent Permeability (Papp) (10⁻⁶ cm/s)Permeability Classification
PAMPA < 1Low
1 - 10Medium
> 10High
Caco-2 < 1Low
1 - 10Medium
> 10High

Efflux Ratio (Papp B-A / Papp A-B) in Caco-2 assays > 2 suggests the compound is a substrate for active efflux transporters.[15][17]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a compound.

Materials:

  • PAMPA plate system (e.g., 96-well donor and acceptor plates)

  • Lecithin/dodecane solution (or other suitable lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV/Vis plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare the acceptor plate by adding 300 µL of PBS to each well.[18]

  • Coat the filter membrane of the donor plate with 5 µL of the lecithin/dodecane solution.[18]

  • Prepare the donor solution by diluting the test compound stock solution in PBS to a final concentration of 10-50 µM (final DMSO concentration should be ≤1%).

  • Add 200 µL of the donor solution to the donor plate wells.

  • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubate the plate assembly at room temperature for 4-18 hours.[23]

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the steps for assessing permeability across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin/streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.[15]

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be >200 Ω·cm².[17][24]

  • Wash the cell monolayers with pre-warmed transport buffer.

  • To measure apical-to-basolateral (A-B) transport, add the test compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

  • To measure basolateral-to-apical (B-A) transport, add the test compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]

  • At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio.

Protocol 3: Cellular Uptake Assay using LC-MS/MS

This protocol describes how to measure the intracellular concentration of the compound.

Materials:

  • Cultured cells of interest

  • Cell culture plates (e.g., 6-well plates)

  • Test compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer or methanol/water mixture)

  • Cell scraper

  • LC-MS/MS system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentration of the test compound for various time points (e.g., 1, 4, 12, 24 hours).[25]

  • After treatment, aspirate the media and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Add lysis buffer to the wells and scrape the cells.

  • Collect the cell lysates and centrifuge to pellet cell debris.

  • Analyze the supernatant containing the intracellular compound by LC-MS/MS.[10] An internal standard should be used for accurate quantification.

  • Normalize the intracellular compound concentration to the total protein content of the lysate (determined by a BCA assay) or cell number.

Visualizations

MNK1-eIF4E_Signaling_Pathway GrowthFactors Growth Factors, Stress, Cytokines MAPK_Pathway MAPK Pathway (e.g., ERK, p38) GrowthFactors->MAPK_Pathway PI3K_Pathway PI3K/AKT/mTOR Pathway GrowthFactors->PI3K_Pathway MNK1_2 MNK1/2 MAPK_Pathway->MNK1_2 activates FourEBP1 4E-BP1 PI3K_Pathway->FourEBP1 phosphorylates eIF4E eIF4E MNK1_2->eIF4E phosphorylates p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E eIF4F_Complex eIF4F Complex Assembly p_eIF4E->eIF4F_Complex p_FourEBP1 p-4E-BP1 FourEBP1->p_FourEBP1 p_FourEBP1->eIF4E releases Translation Translation of Oncogenic mRNAs (e.g., c-Myc, Cyclin D1) eIF4F_Complex->Translation Proliferation Cell Proliferation & Survival Translation->Proliferation Compound N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Compound->MNK1_2 inhibits

Caption: The MNK1/2-eIF4E signaling pathway targeted by the compound.

Permeability_Assay_Workflow start Start: Compound with suspected poor permeability pampa 1. PAMPA Assay (Passive Diffusion Screen) start->pampa low_pampa Result: Low Papp pampa->low_pampa If high_pampa Result: High Papp pampa->high_pampa If caco2 2. Caco-2 Assay (Biologically Relevant Permeability & Efflux Assessment) low_caco2 Result: Low Papp caco2->low_caco2 high_caco2 Result: High Papp Low Efflux Ratio caco2->high_caco2 high_efflux Result: High Papp High Efflux Ratio (>2) caco2->high_efflux uptake 3. Cellular Uptake Assay (Direct Intracellular Quantification) low_uptake Result: Low Intracellular Concentration uptake->low_uptake high_uptake Result: High Intracellular Concentration uptake->high_uptake conclusion1 Conclusion: Permeability is likely the limiting factor. Consider modification. low_pampa->conclusion1 high_pampa->caco2 low_caco2->conclusion1 high_caco2->uptake conclusion2 Conclusion: Compound is an efflux pump substrate. high_efflux->conclusion2 low_uptake->conclusion1 conclusion3 Conclusion: Poor permeability is not the issue. Investigate other factors (e.g., target engagement, metabolism). high_uptake->conclusion3

Caption: Experimental workflow for assessing cell permeability.

Troubleshooting_Logic start Problem: Low activity in cells, high activity in vitro. q1 Is the compound soluble and stable in media? start->q1 a1_no Action: Check solubility, use co-solvent (e.g., DMSO), verify stability with HPLC. q1->a1_no No q2 Does the compound show low permeability in PAMPA or Caco-2 assays? q1->q2 Yes a1_yes Yes a2_yes Action: Confirm with direct cellular uptake (LC-MS/MS). Consider prodrugs or analog synthesis. q2->a2_yes Yes q3 Is the Caco-2 efflux ratio > 2? q2->q3 No a2_no No a3_yes Action: Compound is likely an efflux substrate. Co-dose with efflux inhibitors (e.g., verapamil). q3->a3_yes Yes end Conclusion: Permeability is not the primary issue. Investigate other causes: - Intracellular metabolism - Target engagement in cells - Off-target effects q3->end No a3_no No

Caption: Troubleshooting decision tree for low cellular activity.

References

Validation & Comparative

A Comparative Analysis of COX-2 Selectivity: N-(4-Amino-2-phenoxyphenyl)methanesulfonamide versus Nimesulide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cyclooxygenase-2 (COX-2) selectivity of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide and the established non-steroidal anti-inflammatory drug (NSAID), Nimesulide. This analysis is supported by experimental data from in vitro studies to assist researchers in evaluating their potential as selective anti-inflammatory agents.

Executive Summary

The selective inhibition of the COX-2 isozyme is a critical objective in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isozyme. Nimesulide is a well-characterized NSAID with preferential, but not absolute, selectivity for COX-2. This compound, a derivative of Nimesulide, has been investigated to understand how structural modifications impact this selectivity. This guide synthesizes available data to offer a direct comparison of their COX-2 inhibitory profiles.

Data Presentation: In Vitro COX-1 and COX-2 Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and Nimesulide against COX-1 and COX-2. The data is derived from in vitro enzyme inhibition assays, providing a quantitative measure of their potency and selectivity. A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
Nimesulide >1000.07 ± 0.05>1428
This compound *Data Not AvailableData Not AvailableData Not Available
Derivative N8 >1000.02 ± 0.00>5000Nimesulide
Derivative N10 >1000.03 ± 0.00>3333Nimesulide

*Note: Specific IC50 values for this compound were not explicitly available in the reviewed literature. The data presented for Derivatives N8 and N10, which are closely related amide/sulfonamide derivatives of this compound, demonstrate a significant increase in COX-2 selectivity compared to the parent compound, Nimesulide, under the same experimental conditions[1][2]. Experimental analyses have shown that these derivatives exhibit remarkable potency and selectivity for the COX-2 enzyme over COX-1 at very low doses when compared to nimesulide[1][2].

Experimental Protocols

The determination of COX-1 and COX-2 inhibition and selectivity is crucial for the evaluation of NSAIDs. The following are detailed methodologies for key experiments cited in the literature.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of the test compounds against ovine COX-1 and human recombinant COX-2.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are utilized.

  • Incubation: The test compounds, at various concentrations, are pre-incubated with the respective COX isoenzyme in a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a heme cofactor.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured. This is often done using a colorimetric or fluorometric method that detects the peroxidase activity of COX, which converts a probe into a colored or fluorescent product.

  • Data Analysis: The rate of the reaction is monitored over time. The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by non-linear regression analysis.

Human Whole Blood Assay for COX-2 Selectivity

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition as it is conducted in the presence of all blood components.

Objective: To determine the IC50 values of test compounds for the inhibition of COX-1 in platelets and COX-2 in lipopolysaccharide (LPS)-stimulated monocytes within a whole blood matrix.

Methodology:

  • Blood Collection: Fresh venous blood is collected from healthy human volunteers who have abstained from NSAIDs for at least two weeks.

  • COX-1 Assay (Thromboxane B2 Production):

    • Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.

    • The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour), which induces platelet aggregation and subsequent thromboxane B2 (TXB2) production via COX-1.

    • The reaction is stopped by placing the samples on ice and centrifuging to separate the serum.

    • The concentration of TXB2 in the serum is quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • COX-2 Assay (Prostaglandin E2 Production):

    • Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.

    • Lipopolysaccharide (LPS) is added to the blood samples to induce the expression and activity of COX-2 in monocytes.

    • The blood is incubated for an extended period (e.g., 24 hours) at 37°C to allow for COX-2 induction and prostaglandin E2 (PGE2) synthesis.

    • The reaction is stopped, and plasma is separated by centrifugation.

    • The concentration of PGE2 in the plasma is quantified by ELISA or RIA.

  • Data Analysis: The IC50 values for the inhibition of COX-1 (TXB2 production) and COX-2 (PGE2 production) are calculated. The ratio of COX-1 IC50 to COX-2 IC50 determines the COX-2 selectivity index.

Visualizations

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins and the mechanism of action of selective COX-2 inhibitors.

COX_Pathway cluster_COX1 Constitutive Pathway cluster_COX2 Inducible Pathway (Inflammation) Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Nimesulide Nimesulide Nimesulide->COX2 Inhibits N_Derivative N-(4-Amino-2-phenoxyphenyl) methanesulfonamide N_Derivative->COX2 Potentially Inhibits

Caption: The COX-1 and COX-2 signaling pathways and the inhibitory action of selective NSAIDs.

Experimental Workflow for Determining COX-2 Selectivity

This diagram outlines the typical workflow for assessing the COX-2 selectivity of a test compound using the human whole blood assay.

Experimental_Workflow cluster_COX1 COX-1 Activity Assay cluster_COX2 COX-2 Activity Assay start Start: Healthy Volunteer Blood Collection incubate_cox1 Incubate Whole Blood with Test Compound start->incubate_cox1 incubate_cox2 Incubate Whole Blood with Test Compound + LPS start->incubate_cox2 clotting Induce Clotting (1 hr, 37°C) incubate_cox1->clotting serum_separation Serum Separation clotting->serum_separation txb2_measurement Measure TXB2 (ELISA/RIA) serum_separation->txb2_measurement end_point Data Analysis: Calculate IC50 and Selectivity Index txb2_measurement->end_point induction Induce COX-2 (24 hr, 37°C) incubate_cox2->induction plasma_separation Plasma Separation induction->plasma_separation pge2_measurement Measure PGE2 (ELISA/RIA) plasma_separation->pge2_measurement pge2_measurement->end_point

Caption: Workflow for the human whole blood assay to determine COX-1 and COX-2 inhibition.

References

A Comparative Guide to the Efficacy of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological efficacy of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, a key chemical intermediate and bioactive molecule, with its structural analogs. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering objective analysis supported by experimental data to inform future research and development efforts.

Overview of this compound

This compound, also known as H-Nim, is a sulfonamide derivative synthesized from the reduction of the nitro group of Nimesulide.[1] This modification from a nitro to an amino group significantly enhances its aqueous solubility and bioavailability, making it a versatile scaffold for further chemical modifications.[1] Its primary mechanism of action is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis.[1] Furthermore, its reactive amino group serves as a crucial attachment point for creating targeted drug conjugates, such as the anticancer agent CA102N, which utilizes hyaluronic acid to target CD44-expressing tumors.[1]

Comparative Efficacy Data

The efficacy of this compound and its analogs is primarily evaluated based on their COX-2 inhibitory activity and their cytotoxic effects on cancer cells. The following tables summarize the available quantitative data.

Cyclooxygenase (COX) Inhibition

Data indicates that N-acylation of this compound can significantly enhance its selectivity and potency as a COX-2 inhibitor.

CompoundTargetIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundCOX-20.07 - 70>1.4 - >1428
COX-1>100
N-acetyl-N-(4-Amino-2-phenoxyphenyl)methanesulfonamideCOX-20.818.75
COX-115

Note: The IC50 range for this compound is broad, reflecting variability in experimental conditions reported across different studies. The N-acetyl analog demonstrates a more defined and potent selective inhibition of COX-2.[1]

Anticancer Activity

While direct comparative anticancer data for a series of this compound analogs is limited in the available literature, the parent compound serves as a crucial intermediate in the development of targeted anticancer therapies.[1] The cytotoxicity of various other sulfonamide derivatives has been evaluated against multiple cancer cell lines, demonstrating the potential of this chemical class.

Compound Class/DerivativeCell Line(s)IC50 (µM)
Sulfonamide DerivativesMDA-MB-468< 30
(General)MCF-7< 128
HeLa< 360

Note: The data in this table represents the cytotoxic potential of the broader sulfonamide class of compounds and not direct analogs of this compound.[2] Further studies are required to establish a clear structure-activity relationship for analogs of the target compound in oncology.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound and its analogs.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Detection system (e.g., colorimetric or fluorometric probe)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the reaction buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound dilution. Include a vehicle control (DMSO without the test compound).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a suitable nonlinear regression model to calculate the IC50 value.

MTT Cytotoxicity Assay

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines and determine their IC50 values.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-468)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.

  • Prepare logarithmic dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 72 hours.

  • Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2 Induces Expression N_Amino_Phenoxy N-(4-Amino-2-phenoxyphenyl) methanesulfonamide & Analogs N_Amino_Phenoxy->COX2 Inhibition Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Efficacy Testing cluster_data Data Analysis cluster_comparison Comparative Analysis Synthesis Synthesis of N-(4-Amino-2-phenoxyphenyl) methanesulfonamide & Analogs COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Synthesis->Cytotoxicity_Assay IC50_COX Determine IC50 for COX-1 and COX-2 COX_Assay->IC50_COX IC50_Cancer Determine IC50 for Cancer Cell Lines Cytotoxicity_Assay->IC50_Cancer Selectivity Calculate Selectivity Index IC50_COX->Selectivity Comparison Compare Efficacy and Selectivity of Parent Compound and Analogs Selectivity->Comparison IC50_Cancer->Comparison

References

In Vitro Anti-Cancer Activity of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide is a derivative of the non-steroidal anti-inflammatory drug (NSAID) nimesulide. Nimesulide and its analogs have garnered interest for their potential anti-cancer properties, which are often attributed to their ability to inhibit cyclooxygenase-2 (COX-2). Overexpression of COX-2 is observed in various cancers and is linked to processes such as inflammation, angiogenesis, and apoptosis resistance. This guide provides a comparative overview of the in vitro anti-cancer activity of nimesulide analogs against common cancer cell lines, alongside standard chemotherapeutic agents.

Quantitative Data Comparison

The following tables summarize the 50% inhibitory concentration (IC₅₀) values of various nimesulide analogs compared to the standard chemotherapeutic drugs, Cisplatin and Doxorubicin, in breast (SKBR3) and ovarian (SKOV3) cancer cell lines. Lower IC₅₀ values indicate greater potency.

Table 1: In Vitro Cytotoxicity of Nimesulide Analogs and Comparator Drugs on SKBR3 Breast Cancer Cells

Compound/DrugIC₅₀ (µM)Reference
Nimesulide Analog A110.0 - 11.0[1]
Nimesulide Analog A210.0 - 11.0[1]
Nimesulide Analog A310.0 - 11.0[1]
Nimesulide Analog L11.57[2]
Cisplatin~10 µg/ml*[3]
Doxorubicin0.64[4]

*Note: Concentration reported in µg/ml. Conversion to µM is dependent on the molecular weight.

Table 2: In Vitro Cytotoxicity of Nimesulide Analogs and Comparator Drugs on SKOV3 Ovarian Cancer Cells

Compound/DrugIC₅₀ (µM)Reference
Nimesulide Analog A15.0 - 16.0[1]
Nimesulide Analog A25.0 - 16.0[1]
Nimesulide Analog A35.0 - 16.0[1]
Nimesulide Analog L12.63[2]
Cisplatin19.18 (72h)[5]
DoxorubicinNot readily available

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the in vitro evaluation of anti-cancer compounds.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., SKBR3, SKOV3) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Nimesulide analogs) and comparator drugs for a specified period (commonly 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the culture medium is removed, and 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by incubation for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.[6][7]

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects and quantifies apoptosis (programmed cell death) and necrosis.

  • Cell Treatment: Cells are treated with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[6]

3. Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The percentage of cells in each phase of the cell cycle is determined by analyzing the fluorescence intensity histogram.

Visualizations

Diagram 1: Simplified COX-2 Signaling Pathway in Cancer

COX2_Pathway cluster_0 Upstream Stimuli cluster_1 Intracellular Signaling cluster_2 COX-2 Expression and Activity cluster_3 Downstream Effects in Cancer Growth_Factors Growth Factors (e.g., EGF) MAPK MAPK Pathway Growth_Factors->MAPK Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α) NF_kappaB NF-κB Pathway Inflammatory_Cytokines->NF_kappaB COX2_Gene COX-2 Gene Transcription MAPK->COX2_Gene NF_kappaB->COX2_Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein PGE2 Prostaglandin E2 (PGE2) COX2_Protein->PGE2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Proliferation Increased Proliferation PGE2->Proliferation Angiogenesis Angiogenesis PGE2->Angiogenesis Apoptosis_Inhibition Inhibition of Apoptosis PGE2->Apoptosis_Inhibition Metastasis Invasion & Metastasis PGE2->Metastasis Nimesulide_Analog Nimesulide Analog (e.g., this compound) Nimesulide_Analog->COX2_Protein Inhibition

Caption: Simplified COX-2 signaling pathway in cancer cells.

Diagram 2: Experimental Workflow for In Vitro Anti-Cancer Drug Screening

experimental_workflow cluster_assays Cytotoxicity & Mechanistic Assays start Start: Select Cancer Cell Lines cell_culture Cell Culture and Expansion start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Test Compound (Varying Concentrations) seeding->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay cell_cycle_assay Cell Cycle Analysis incubation->cell_cycle_assay data_analysis Data Analysis and IC50 Determination mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end End: Identify Lead Compounds data_analysis->end

References

Comparative Cross-Reactivity Analysis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide and Other COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

This compound, also known as M1 or H-Nim, is the principal and active metabolite of nimesulide.[1][2] Nimesulide is a selective COX-2 inhibitor, and its anti-inflammatory, analgesic, and antipyretic properties are well-documented.[3][4][5] The amino metabolite is formed by the reduction of the nitro group of nimesulide and is considered to contribute to the overall pharmacological activity of the parent drug.[1][2] Given its structural similarity to other drugs that exhibit off-target kinase activity, evaluating its potential for cross-reactivity is a critical step in its development and safety assessment.

Comparative Selectivity Data

A comprehensive understanding of a compound's selectivity requires screening against a panel of kinases and other relevant enzymes. While specific data for this compound is limited, data for nimesulide and comparator COX-2 inhibitors provide valuable insights.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Nimesulide COX-1>100~0.026
COX-22.6
Protein Kinase C ε (PKCε)- (Inhibits translocation)
Celecoxib COX-115~0.004
COX-20.06
Rofecoxib COX-1>100-
COX-20.018

Note: IC50 values can vary depending on the assay conditions. The data presented is a compilation from multiple sources for comparative purposes.

Discussion of Cross-Reactivity Profiles

Nimesulide and its Amino Metabolite: Nimesulide exhibits a notable selectivity for COX-2 over COX-1.[3][4] Limited data suggests that nimesulide may also interact with other signaling pathways, including the inhibition of Protein Kinase C epsilon (PKCε) translocation.[6] This finding, while not a broad kinase screen, indicates the potential for off-target activity. As the primary metabolite, this compound is expected to share some of the cross-reactivity profile of its parent compound, although differences in binding affinity and cellular uptake may exist. The introduction of the amino group can alter the physicochemical properties of the molecule, potentially influencing its interaction with off-target proteins.

Comparator Compounds: Celecoxib and rofecoxib are highly selective COX-2 inhibitors.[7][8] Their cross-reactivity profiles have been more extensively studied. For instance, while celecoxib is highly selective for COX-2, it has been reported to interact with other targets at higher concentrations. Rofecoxib also demonstrates high selectivity for COX-2.[7] The comparison with these well-characterized drugs provides a benchmark for evaluating the potential off-target landscape of novel COX-2 inhibitors like this compound.

Experimental Protocols

Accurate assessment of cross-reactivity relies on robust and standardized experimental protocols. Below are methodologies for key assays.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the potency of a compound in inhibiting the activity of COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Compound Preparation: The test compound is serially diluted in a suitable solvent (e.g., DMSO) to generate a range of concentrations.

  • Reaction Mixture: The reaction is typically carried out in a 96-well plate format. Each well contains the respective COX enzyme, a reaction buffer (e.g., Tris-HCl), a heme cofactor, and the test compound at a specific concentration.

  • Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 10-15 minutes).

  • Termination: The reaction is stopped by the addition of a quenching agent (e.g., a strong acid).

  • Detection: The product of the reaction, typically prostaglandin E2 (PGE2), is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Diagram: Experimental Workflow for COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis enzyme_prep Enzyme Preparation (COX-1 & COX-2) reaction_setup Reaction Setup (Enzyme, Buffer, Heme, Compound) enzyme_prep->reaction_setup compound_prep Compound Dilution compound_prep->reaction_setup initiation Add Arachidonic Acid reaction_setup->initiation incubation Incubate at 37°C initiation->incubation termination Stop Reaction incubation->termination detection PGE2 Quantification (ELISA) termination->detection data_analysis IC50 Determination detection->data_analysis

Caption: Workflow for determining COX-1 and COX-2 inhibition.

Kinase Selectivity Profiling

To assess off-target effects, a compound should be screened against a broad panel of kinases.

Objective: To determine the inhibitory activity of a test compound against a diverse panel of protein kinases.

Methodology:

  • Kinase Panel Selection: A panel of purified, active kinases representing different branches of the human kinome is selected.

  • Assay Format: Kinase activity is typically measured using radiometric assays (e.g., ³³P-ATP filter binding) or non-radiometric methods (e.g., fluorescence/luminescence-based assays that measure ATP consumption or product formation).

  • Compound Screening: The test compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against the entire kinase panel.

  • Hit Confirmation: For kinases showing significant inhibition (e.g., >50% at the screening concentration), a dose-response curve is generated by testing a range of compound concentrations to determine the IC50 value.

  • Data Analysis: The results are often visualized as a dendrogram (kinome map) or a heatmap, providing a visual representation of the compound's selectivity profile. The percentage of inhibition or the IC50 values are reported for each kinase.

Diagram: Kinase Selectivity Profiling Workflow

G start Test Compound panel Broad Kinase Panel Screening (e.g., at 10 µM) start->panel data_acq Measure Kinase Activity panel->data_acq analysis Identify 'Hits' (Significant Inhibition) data_acq->analysis dose_response Dose-Response Assay for Hits analysis->dose_response ic50 Determine IC50 Values dose_response->ic50 profile Generate Selectivity Profile (e.g., Kinome Map) ic50->profile

Caption: Workflow for assessing kinase inhibitor selectivity.

Signaling Pathway Considerations

The primary signaling pathway affected by this compound is the prostaglandin synthesis pathway via the inhibition of COX-2. However, potential off-target effects on other signaling pathways, such as those regulated by kinases like PKCε, should be considered.

Diagram: Simplified COX-2 and Potential Off-Target Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain | Fever Prostaglandins->Inflammation PKCe PKCε Downstream Downstream Signaling PKCe->Downstream Cellular_Response Cellular Response Downstream->Cellular_Response Compound N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Compound->COX2 Inhibition Compound->PKCe Potential Inhibition

Caption: COX-2 pathway and potential off-target interaction.

Conclusion

This compound, as an active metabolite of the selective COX-2 inhibitor nimesulide, holds therapeutic promise. However, a thorough characterization of its cross-reactivity profile is essential for its continued development. While direct and comprehensive screening data for the metabolite is currently lacking, the information available for its parent compound, nimesulide, and comparator drugs like celecoxib and rofecoxib, provides a valuable framework for guiding future non-clinical safety and efficacy studies. Researchers and drug development professionals are encouraged to pursue comprehensive selectivity profiling to fully elucidate the therapeutic potential and safety of this compound.

References

A Comparative Guide to the Efficacy of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo efficacy of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, a sulfonamide derivative with known anti-inflammatory properties. Its performance is benchmarked against its parent compound, Nimesulide, and other selective COX-2 inhibitors, Celecoxib and Rofecoxib, supported by experimental data from publicly available literature.

In Vitro Efficacy: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for this compound and its analogs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain. The selective inhibition of COX-2 over the constitutive COX-1 isoform is a critical determinant of the therapeutic window of these compounds, as COX-1 inhibition is associated with gastrointestinal side effects.

The in vitro efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A lower IC50 value indicates greater potency.

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound> 100[1]0.07 - 70[1]Variable, potentially highly selective
Nimesulide> 100[2]0.07 - 70 (time-dependent)[2]Variable, selective
Celecoxib820.042050
Rofecoxib> 15 - 500.018 - 0.026> 555 - 2777

Note: The IC50 for Nimesulide's inhibition of COX-2 is time-dependent.[2] The range for this compound is broad, suggesting that experimental conditions significantly influence its measured potency.

In Vivo Efficacy: Anti-Inflammatory Activity

CompoundAnimal ModelDoseRoute of Administration% Inhibition of Paw Edema
NimesulideRat3, 10, 30 mg/kgOralDose-dependent reduction
Indomethacin (Reference)Rat5 mg/kgIntraperitonealSignificant inhibition[3]

Nimesulide has demonstrated significant analgesic and anti-inflammatory effects in various animal models.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process for evaluating these compounds, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Housekeeping functions) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain) PGH2_2->Prostaglandins_2 Inhibitor This compound & Alternatives Inhibitor->COX1 Inhibitor->COX2

Caption: Mechanism of action of selective COX-2 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy invitro_start COX-1/COX-2 Enzyme Assay invitro_step1 Incubate enzyme with test compound invitro_start->invitro_step1 invitro_step2 Add Arachidonic Acid (Substrate) invitro_step1->invitro_step2 invitro_step3 Measure Prostaglandin Production invitro_step2->invitro_step3 invitro_end Determine IC50 values invitro_step3->invitro_end invivo_start Animal Model (e.g., Rat) invivo_step1 Administer test compound invivo_start->invivo_step1 invivo_step2 Induce inflammation (Carrageenan injection) invivo_step1->invivo_step2 invivo_step3 Measure paw edema at time intervals invivo_step2->invivo_step3 invivo_end Calculate % inhibition of edema invivo_step3->invivo_end

References

A Head-to-Head Comparison of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide Derivatives in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, an amino derivative of the preferential COX-2 inhibitor Nimesulide, serves as a crucial scaffold in the development of novel anti-inflammatory and anticancer agents. The strategic modification of this parent molecule has yielded a range of derivatives with modulated potency, selectivity, and novel mechanisms of action. This guide provides a comparative analysis of these derivatives, supported by experimental data, to aid researchers in the selection and design of next-generation therapeutics.

Comparative Analysis of Biological Activity

The primary mechanism of action for many this compound derivatives is the inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated in inflammatory conditions and various cancers.[1][2][3] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key objective to minimize gastrointestinal side effects associated with non-selective NSAIDs.[4][5] Furthermore, derivatives have been explored for their direct cytotoxic effects on cancer cells.

COX-2/COX-1 Inhibitory Activity

The following table summarizes the in vitro inhibitory concentrations (IC50) of Nimesulide and its amino- and other derivatives against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, quantifies the preference for COX-2 inhibition.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Nimesulide (Parent Nitro-compound)--High (Preferential COX-2 inhibitor)[4][5][6]
N8 (Amide Derivative) -LowMore selective than Nimesulide[4][7]
N10 (Amide Derivative) -LowMore selective than Nimesulide[4][7]
Celecoxib (Reference Drug)-0.4233.8[8]
VIIa (Thiophene-3-carboxamide Derivative) 19.50.2967.2[8]

Note: Specific IC50 values for Nimesulide, N8, and N10 were not explicitly found in the provided search results, but their relative activities and selectivities were described.

Anticancer Activity

Derivatives of Nimesulide, including those based on the this compound scaffold, have demonstrated significant cytotoxic effects against various cancer cell lines. The table below presents IC50 values from in vitro cell viability assays.

Compound/DerivativeCell LineIC50 (µM)Reference
N17 (Amide/Sulfonamide Derivative) Colon Cancer9.24[7]
N17 (Amide/Sulfonamide Derivative) Breast Cancer (MDA-MB-231)11.35[7]
L1 (Methoxybenzamide Derivative) Lung Cancer (H292)8.87[9][10]
L1 (Methoxybenzamide Derivative) Ovarian Cancer (SKOV3)2.63[9][10]
L1 (Methoxybenzamide Derivative) Breast Cancer (SKBR3)1.57[9][10]
Pyrazolo[4,3-c]hexahydropyridine Derivative (Compound 31) Breast Cancer (MDA-MB-231)4.2[11]
Pyrazolo[4,3-c]hexahydropyridine Derivative (Compound 31) Breast Cancer (MCF-7)2.4[11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of compound efficacy. Below are methodologies for key assays cited in the evaluation of this compound derivatives.

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes, which is inhibited in the presence of test compounds.

  • Reagent Preparation :

    • Prepare the Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer on ice.

    • Prepare a solution of arachidonic acid (substrate) and a heme cofactor solution.

    • Dissolve test compounds and reference inhibitors (e.g., Celecoxib) in a suitable solvent (e.g., DMSO) to create stock solutions, then dilute to desired concentrations.

  • Assay Procedure :

    • To a 96-well plate, add the assay buffer, heme, and the COX enzyme (COX-1 or COX-2).

    • Add the diluted test compound or reference inhibitor to the appropriate wells. Include wells for a positive control (no inhibitor) and a background control (no enzyme).

    • Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.[12]

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.[12]

    • Incubate for a precise duration (e.g., 2 minutes) at 37°C.[12]

    • Stop the reaction by adding a solution of saturated stannous chloride.[12]

    • Add a colorimetric probe that reacts with the product (Prostaglandin G2) to generate a fluorescent or colored signal.

  • Data Analysis :

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[13]

  • Cell Plating :

    • Harvest cancer cells (e.g., MDA-MB-231) and determine the cell count and viability using a method like Trypan Blue exclusion.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 × 10⁴ cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]

  • Compound Treatment :

    • Prepare serial dilutions of the test derivatives in culture medium.

    • Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include vehicle control wells (e.g., DMSO-treated).

    • Incubate the plates for a specified exposure time (e.g., 48 or 72 hours).[14]

  • MTT Addition and Incubation :

    • After incubation, add 10-50 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization and Measurement :

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis :

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against compound concentration.

Visualizing Mechanisms and Workflows

COX-2 Signaling Pathway in Cancer

The diagram below illustrates the central role of COX-2 in converting arachidonic acid into prostaglandin E2 (PGE2). PGE2 then activates various downstream signaling pathways, such as NF-κB and PI3K/AKT, which promote cell proliferation, angiogenesis, and inhibit apoptosis, thereby contributing to tumor growth and progression.[1][2][15] this compound derivatives act by inhibiting the initial enzymatic step of this cascade.

COX2_Signaling_Pathway cluster_outcomes Cancer Hallmarks AA Arachidonic Acid COX2 COX-2 AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Derivatives N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Derivatives Derivatives->COX2 Inhibition EP_Receptors EP Receptors PGE2->EP_Receptors Downstream Downstream Signaling (e.g., NF-κB, PI3K/AKT) EP_Receptors->Downstream Activation Proliferation Cell Proliferation Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis Apoptosis Inhibition of Apoptosis Downstream->Apoptosis

COX-2 signaling pathway in cancer.
General Experimental Workflow for Compound Evaluation

The following workflow outlines the typical process for screening and characterizing novel this compound derivatives, from initial enzymatic assays to cell-based cytotoxicity studies.

Experimental_Workflow Start Compound Synthesis & Characterization COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Start->COX_Assay Cell_Culture Cancer Cell Line Culture Start->Cell_Culture IC50_COX Determine COX IC50 & Selectivity Index COX_Assay->IC50_COX MTT_Assay Cell Viability Assay (e.g., MTT) IC50_COX->MTT_Assay Select Potent/ Selective Hits Cell_Culture->MTT_Assay IC50_Cancer Determine Anticancer IC50 MTT_Assay->IC50_Cancer Lead_Opt Lead Compound Optimization IC50_Cancer->Lead_Opt

Workflow for evaluation of derivatives.

References

Validating the Binding Affinity of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide to Cyclooxygenase-2

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the binding affinity of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, the principal active metabolite of the selective COX-2 inhibitor Nimesulide, to its target enzyme, Cyclooxygenase-2 (COX-2). The performance of this compound is evaluated against other well-established selective and non-selective COX-2 inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Comparative Binding Affinity Data

The binding affinity of various non-steroidal anti-inflammatory drugs (NSAIDs) to COX-2 is a critical determinant of their therapeutic efficacy and side-effect profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound's parent compound, Nimesulide, and a selection of alternative COX-2 inhibitors. A lower IC50 value indicates a higher binding affinity and greater potency.

CompoundTargetIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
NimesulideCOX-20.05294
This compound *COX-2--
CelecoxibCOX-20.05294
RofecoxibCOX-20.34>1000
EtoricoxibCOX-2-106
ValdecoxibCOX-2-30
MeloxicamCOX-2-2.0
DiclofenacCOX-2-3
IbuprofenCOX-10.210.048
AspirinCOX-1--

Experimental Protocols

To validate the binding affinity of this compound and compare it with other inhibitors, a fluorometric COX-2 inhibitor screening assay is a robust and widely used method.

Fluorometric COX-2 Inhibitor Screening Assay

This assay measures the inhibition of COX-2 activity by detecting the generation of Prostaglandin G2 (PGG2), an intermediate product of the COX-2 enzymatic reaction. A fluorescent probe reacts with PGG2 to produce a measurable signal.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (e.g., OxiRed™ Probe)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • NaOH

  • Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute the human recombinant COX-2 enzyme with sterile water. Aliquot and store at -80°C.

    • Prepare a 10X working solution of the test inhibitors and the positive control in COX Assay Buffer.

    • Prepare the Reaction Mix for each well by combining COX Assay Buffer, COX Probe, and COX Cofactor.

    • Prepare the Arachidonic Acid solution by reconstituting with ethanol and then diluting with NaOH and water.

  • Assay Protocol:

    • Add 10 µL of the diluted test inhibitor or positive control to the appropriate wells of the 96-well plate.

    • For the enzyme control wells (no inhibitor), add 10 µL of COX Assay Buffer.

    • Add 80 µL of the Reaction Mix to all wells.

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

  • Measurement:

    • Immediately measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in a microplate reader at 25°C for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Buffer, Probe, Inhibitors) Plate Plate Setup (Inhibitors, Controls) Reagents->Plate Add_Mix Add Reaction Mix Plate->Add_Mix Add_Substrate Add Substrate (Arachidonic Acid) Add_Mix->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the fluorometric COX-2 inhibitor screening assay.

Signaling_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGG2 Prostaglandin G2 COX2->PGG2 Catalysis Prostaglandins Prostaglandins (Inflammation, Pain) PGG2->Prostaglandins Inhibitor This compound (or other inhibitors) Inhibitor->COX2 Binding & Inhibition

Caption: Inhibition of the COX-2 signaling pathway by this compound.

References

A Comparative Guide to the Synthesis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the synthesis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, a key intermediate in the development of targeted therapeutics and a known selective cyclooxygenase-2 (COX-2) inhibitor. The primary route to this compound involves the reduction of its nitro precursor, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, commonly known as nimesulide. This document outlines and compares the reproducibility and performance of several common reduction methods, offering valuable insights for process optimization and selection.

Comparison of Synthesis Methods

The selection of a synthetic method for the reduction of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide to its amino derivative is critical and depends on factors such as desired yield, purity, cost, and scalability. Below is a summary of quantitative data for commonly employed methods.

MethodReagentsSolventTemperature (°C)Reaction Time (hours)Yield (%)Purity (%)Reference
Metal/Acid Reduction
Tin (Sn) / HClNimesulide, Tin metal, conc. HClNot specified903Quantitative (~100)>98 (HPLC)[1]
Iron (Fe) / NH₄ClAromatic Nitro Compound, Iron powder, NH₄ClEthanol/WaterReflux2-485-95 (General)High
Stannous Chloride
SnCl₂·2H₂OAromatic Nitro Compound, SnCl₂·2H₂OEthanolRoom Temperature0.5-3 (General)80-95 (General)High
Catalytic Hydrogenation
Raney® Nickel / H₂Aromatic Nitro Compound, Raney® Ni, H₂Ethanol/MethanolRoom Temperature1-4 (General)>90 (General)High
Palladium on Carbon (Pd/C) / H₂Aromatic Nitro Compound, 10% Pd/C, H₂Methanol/EtOAcRoom Temperature1-12 (General)>95 (General)Very High

Note: Data labeled as "General" is based on the reduction of various aromatic nitro compounds and may serve as a reference point in the absence of specific data for N-(4-nitro-2-phenoxyphenyl)methanesulfonamide.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established literature and offer a starting point for laboratory-scale synthesis.

Method 1: Tin (Sn) / Hydrochloric Acid (HCl) Reduction

This is a widely documented and high-yielding method for the reduction of nimesulide.

Reactants:

  • N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide)

  • Tin metal (granular)

  • Concentrated Hydrochloric Acid

Procedure:

  • To a solution of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide in a suitable flask, add tin metal.

  • Slowly add concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture on a water bath at 90°C for 3 hours.[1]

  • After the reaction is complete, pour the mixture into ice water.

  • Filter the resulting precipitate and basify the filtrate to isolate the crude product.

  • Purify the crude product by recrystallization from a chloroform-methanol mixture to yield this compound as a light brown solid.[1]

Method 2: Iron (Fe) / Ammonium Chloride (NH₄Cl) Reduction

This method offers a milder and more environmentally friendly alternative to the Sn/HCl system.

Reactants:

  • N-(4-nitro-2-phenoxyphenyl)methanesulfonamide

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve N-(4-nitro-2-phenoxyphenyl)methanesulfonamide in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the solution.

  • Heat the mixture to reflux with vigorous stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization.

Method 3: Stannous Chloride (SnCl₂) Reduction

Stannous chloride is a versatile reducing agent that can be used under milder conditions.

Reactants:

  • N-(4-nitro-2-phenoxyphenyl)methanesulfonamide

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

Procedure:

  • Dissolve N-(4-nitro-2-phenoxyphenyl)methanesulfonamide in ethanol in a round-bottom flask.

  • Add a stoichiometric excess of stannous chloride dihydrate to the solution.

  • Stir the reaction mixture at room temperature for 0.5-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and basify with a solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Method 4: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a clean and efficient method, avoiding the use of stoichiometric metal reagents.

Reactants:

  • N-(4-nitro-2-phenoxyphenyl)methanesulfonamide

  • Raney® Nickel (slurry in water or ethanol)

  • Hydrogen gas (H₂)

  • Ethanol or Methanol

Procedure:

  • In a hydrogenation vessel, dissolve N-(4-nitro-2-phenoxyphenyl)methanesulfonamide in a suitable solvent like ethanol or methanol.

  • Carefully add a catalytic amount of Raney® Nickel slurry.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature for 1-4 hours.

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis.

  • After the reaction is complete, carefully filter the catalyst through a pad of celite.

  • Remove the solvent from the filtrate under reduced pressure to yield the product.

Visualizations

General Synthetic Workflow

The primary synthetic route involves the reduction of a nitro-substituted precursor.

G Start N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide) Process Reduction of Nitro Group Start->Process End This compound Process->End

Caption: Synthetic workflow for this compound.

Mechanism of Action: COX-2 Signaling Pathway

This compound is a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Downstream Downstream Signaling (PKA, β-catenin, NF-κB, PI3K/AKT) Prostaglandins->Downstream Inflammation Inflammation Tumorigenesis Downstream->Inflammation Inhibitor N-(4-Amino-2-phenoxyphenyl) methanesulfonamide Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 signaling pathway.

References

Safety Operating Guide

Prudent Disposal of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for N-(4-Amino-2-phenoxyphenyl)methanesulfonamide (CAS Number: 51765-60-7), a sulfonamide derivative utilized in pharmaceutical synthesis. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) in the public domain, this guidance is based on general principles for the disposal of research-grade sulfonamide compounds. It is critical to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to obtain a substance-specific SDS from the supplier before handling or disposal.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented below. This information is crucial for understanding the compound's behavior and potential hazards.

PropertyValueSource
CAS Number 51765-60-7[][2]
Molecular Formula C₁₃H₁₄N₂O₃S[][2]
Molecular Weight 278.33 g/mol [][2]
Melting Point 167-169°C[3]

Step-by-Step Disposal Protocol

The following is a generalized, procedural guide for the disposal of this compound. This protocol is intended as a baseline and should be adapted to comply with local, state, and federal regulations, as well as your institution's specific guidelines.

Experimental Workflow for Disposal

cluster_prep Preparation Phase cluster_disposal Disposal Phase cluster_pickup Final Disposition ppe 1. Don Appropriate PPE (Lab coat, safety glasses, nitrile gloves) waste_container 2. Prepare Labeled Waste Container ('Hazardous Chemical Waste', full chemical name) ppe->waste_container Proceed to fume_hood 3. Work in a Ventilated Fume Hood waste_container->fume_hood Proceed to spill_kit 4. Ensure Spill Kit is Accessible fume_hood->spill_kit Proceed to transfer 5. Transfer Waste to Container spill_kit->transfer Proceed to seal 6. Securely Seal the Container transfer->seal Proceed to storage 7. Store in Designated Satellite Accumulation Area seal->storage Proceed to ehs_pickup 8. Arrange for EHS Pickup storage->ehs_pickup Final Step

Caption: Workflow for the safe disposal of this compound.

Detailed Disposal Steps:
  • Consult Safety Data Sheet (SDS) and Institutional Protocols: Before beginning any work, obtain and thoroughly review the manufacturer-specific SDS for this compound. Cross-reference this with your institution's chemical hygiene plan and waste disposal guidelines.

  • Personal Protective Equipment (PPE): At a minimum, wear a standard laboratory coat, chemical safety goggles, and nitrile gloves. The specific type of glove should be chosen based on the chemical compatibility information in the SDS.

  • Waste Segregation and Collection:

    • Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

    • Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or spill cleanup materials, should also be placed in the designated solid hazardous waste container.

    • Solutions: If the compound is in solution, it should be collected in a labeled liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "51765-60-7," and an indication of the primary hazards (e.g., "Irritant," "Toxic" - as determined from a specific SDS).

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials. Follow your institution's guidelines for the maximum allowable accumulation time.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department. They will ensure the waste is transported to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing, in accordance with regulatory requirements.[4] Do not discharge this chemical or its containers to sewer systems or contaminate water, foodstuffs, or feed.[4]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • Evacuate the immediate area if necessary.

    • Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area as directed by your institution's protocols.

    • Report the spill to your laboratory supervisor and EHS department.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

The logical relationship for determining the appropriate course of action for disposal is outlined in the following diagram.

cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure start Disposal of this compound sds Obtain and Review Substance-Specific SDS start->sds ehs_consult Consult Institutional EHS Guidelines sds->ehs_consult ppe Wear Appropriate PPE ehs_consult->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate label_waste Label Waste Container Correctly segregate->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste final_disposal Arrange for EHS Pickup for Licensed Disposal Facility store_waste->final_disposal

Caption: Decision-making flowchart for the proper disposal of chemical waste.

By adhering to these procedures and maintaining a proactive approach to safety, researchers can minimize risks and ensure the responsible management of chemical waste in the laboratory.

References

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